D-Erythrose-3-13C
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy(313C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1 |
InChI Key |
YTBSYETUWUMLBZ-UPJORRFUSA-N |
Isomeric SMILES |
C([13C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Erythrose-3-13C for Researchers and Drug Development Professionals
Introduction
D-Erythrose-3-13C is a stable isotope-labeled form of the four-carbon monosaccharide, D-Erythrose. In this molecule, the carbon atom at the third position is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes it a powerful tool for researchers, particularly in the fields of metabolomics and drug development, to trace the metabolic fate of erythrose and its derivatives in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental settings. The incorporation of ¹³C at a specific position allows for the detailed elucidation of metabolic pathways and the quantification of metabolic fluxes.
This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, its role in metabolic pathways, and detailed experimental considerations for its use in research.
Chemical Structure and Properties
D-Erythrose-3-¹³C is an aldose, meaning it contains an aldehyde functional group. The presence of the ¹³C isotope at the C-3 position is the key feature that enables its use as a metabolic tracer.
Chemical Structure:
The chemical structure of D-Erythrose-3-¹³C can be represented in its open-chain form.
Physicochemical Properties
| Property | Value (D-Erythrose-3-¹³C) | Value (D-Erythrose) | Reference |
| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄ | |
| Molecular Weight | 121.10 g/mol | 120.10 g/mol | |
| Appearance | - | Light yellow syrup | |
| Melting Point | - | Not available | |
| Boiling Point | - | Not available | |
| Solubility | Soluble in water | Highly soluble in water | |
| SMILES | O=C--INVALID-LINK----INVALID-LINK--CO | O=C--INVALID-LINK----INVALID-LINK--CO |
Role in Metabolic Pathways: The Pentose Phosphate Pathway
The unlabeled form of D-Erythrose, as D-Erythrose 4-phosphate, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) . The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH (nicotinamide adenine dinucleotide phosphate), which is vital for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide biosynthesis.
By using D-Erythrose-3-¹³C as a tracer, researchers can follow the incorporation and transformation of the ¹³C label through the PPP and connected pathways. The specific position of the label at C-3 allows for the precise tracking of the carbon skeleton's rearrangement.
Experimental Protocols: Metabolic Flux Analysis
D-Erythrose-3-¹³C is primarily used in Metabolic Flux Analysis (MFA) . MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions in a biological system at steady state. The general workflow involves introducing a ¹³C-labeled substrate into the system and then measuring the distribution of the ¹³C label in downstream metabolites.
General Experimental Workflow for ¹³C Metabolic Flux Analysis
Detailed Methodologies
While a specific, validated protocol for D-Erythrose-3-¹³C is not widely published, the following methodologies, adapted from general ¹³C-MFA protocols, can be applied.
1. Cell Culture and Labeling:
-
Culture cells of interest to a desired confluence in standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing D-Erythrose-3-¹³C at a known concentration. The concentration will depend on the specific cell type and experimental goals.
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate, aiming to achieve isotopic steady state. This time point should be determined empirically.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
3. Analytical Measurement (Mass Spectrometry):
-
Reconstitute the dried metabolite extract in a suitable solvent for analysis.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The mass spectrometer will detect the mass isotopologue distribution (MID) of downstream metabolites, revealing the extent of ¹³C incorporation.
4. Data Analysis:
-
Process the raw analytical data to identify and quantify the different mass isotopologues for each metabolite of interest.
-
Correct the MIDs for the natural abundance of ¹³C.
-
Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).
Logical Relationship: Tracing the ¹³C Label
The specific labeling at the C-3 position of erythrose provides a distinct advantage for tracing carbon transitions. When D-Erythrose-3-¹³C (after conversion to Erythrose-4-phosphate) enters the PPP, the ¹³C label will be transferred to other intermediates according to the specific enzymatic reactions.
In the transketolase reaction, a two-carbon unit is transferred from a ketose (Xylulose-5-Phosphate) to an aldose (Erythrose-4-Phosphate). If Erythrose-4-Phosphate is labeled at C-3, this will result in Fructose-6-Phosphate being labeled at C-5 and Glyceraldehyde-3-Phosphate being labeled at C-2. Measuring the labeling patterns in these and other downstream metabolites allows for the deconvolution of pathway activity.
Conclusion
D-Erythrose-3-¹³C is a valuable research tool for scientists and drug development professionals engaged in metabolic research. Its use as a stable isotope tracer in metabolic flux analysis enables the detailed investigation of the pentose phosphate pathway and interconnected metabolic networks. While specific protocols for its application are not as widespread as for more common tracers like glucose, the principles and methodologies of ¹³C-MFA are readily adaptable. The insights gained from such studies can contribute significantly to our understanding of cellular metabolism in both health and disease, and can aid in the identification and validation of new drug targets.
An In-depth Technical Guide to D-Erythrose-3-13C: Properties, Analysis, and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose-3-13C is a stable isotope-labeled monosaccharide that serves as a valuable tool in metabolic research and drug development. As a derivative of the naturally occurring tetrose sugar D-erythrose, this labeled compound enables the tracing of carbon atoms through various biochemical pathways, providing critical insights into cellular metabolism, enzyme kinetics, and the mechanisms of drug action. Its specific labeling at the C-3 position allows for precise tracking and quantification of metabolic fluxes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its role in key metabolic pathways.
Physical and Chemical Properties
This compound is a stable, non-radioactive isotopologue of D-erythrose. While specific quantitative data for the labeled compound are not extensively published, the properties of the unlabeled D-erythrose provide a strong reference. It is typically supplied as a syrup or a solution in water.
| Property | Value | Reference |
| Molecular Formula | C₃¹³CH₈O₄ | [1][2] |
| Molecular Weight | 121.10 g/mol | [1][3] |
| Appearance | Light yellow or colorless syrup | [4][5] |
| Solubility | Highly soluble in water, soluble in methanol. | [4][5][6] |
| Storage | 2-8°C, protect from light. | [2][7] |
| Boiling Point | ~144°C (rough estimate for unlabeled D-Erythrose) | [5] |
| Isotopic Purity | Typically ≥99% | [4] |
Metabolic Significance and Signaling Pathways
D-Erythrose, in its phosphorylated form D-erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway (PPP).[4][6] The PPP is a fundamental metabolic route that runs parallel to glycolysis and is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of precursors for nucleotide and aromatic amino acid biosynthesis.
The metabolic fate of this compound can be traced through its entry into the pentose phosphate pathway. The labeled carbon at the C-3 position will be incorporated into various downstream metabolites, allowing for the elucidation of pathway activity and flux under different physiological or pathological conditions.
Experimental Protocols
The analysis of this compound and its metabolites is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise identification and quantification of the labeled carbon within various molecules.
Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for introducing this compound into cultured cells to trace its metabolic fate.
Methodology:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere and grow in standard culture medium.
-
Medium Preparation: Prepare a glucose-free culture medium supplemented with a known concentration of this compound (e.g., 1-2 g/L). The use of dialyzed fetal bovine serum is recommended to minimize the introduction of unlabeled sugars.
-
Labeling: When cells reach the desired confluency (typically mid-log phase), replace the standard medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled erythrose. The incubation time will depend on the specific metabolic pathway and cell type being studied.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis: The extracted metabolites can then be dried and reconstituted in an appropriate solvent for NMR or MS analysis.
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the position of the 13C label within a molecule.
Methodology:
-
Sample Preparation: Dissolve the dried metabolite extract in a deuterated solvent, typically deuterium oxide (D₂O), to a final concentration suitable for NMR analysis.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹³C NMR spectrum. This will show signals for all the ¹³C-containing molecules in the sample.
-
For more detailed structural information and to resolve overlapping signals, two-dimensional (2D) NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be performed. This experiment correlates each carbon atom with its directly attached proton(s).
-
-
Data Analysis:
-
Process the raw NMR data using appropriate software.
-
The chemical shifts of the signals will help in identifying the metabolites.
-
The intensity (integral) of the peaks corresponding to the ¹³C-labeled positions provides quantitative information on the extent of labeling.
-
Mass Spectrometry Analysis
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for detecting and quantifying isotopically labeled molecules.
References
- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 2. D-Erythrose-1-13C | C4H8O4 | CID 15559153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. Erythrose - Wikipedia [en.wikipedia.org]
- 5. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]
- 6. glpbio.com [glpbio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to D-Erythrose-3-13C for Researchers and Drug Development Professionals
This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing the stable isotope-labeled sugar, D-Erythrose-3-13C. This document provides a survey of commercial suppliers, a detailed experimental protocol for its application in metabolic flux analysis, and visualizations of key pathways and workflows.
Commercial Suppliers of this compound
The availability and specifications of this compound can vary between suppliers. For researchers planning to acquire this compound, it is recommended to request quotes and certificates of analysis from multiple vendors to ensure the best fit for their experimental needs and budget. A summary of known suppliers is provided in the table below.
| Supplier | Product Name/Number | Purity | Available Quantities | Price |
| MedchemExpress | HY-116956S2 | >98% (by HPLC) | 1 mg, 5 mg, 10 mg | Request a Quote |
| Pharmaffiliates | PA STI 037740 | Not specified | Not specified | Request a Quote |
| Cambridge Isotope Laboratories | CLM-4673 (D-Erythrose-1,2,3,4-13C4) | >99 atom % 13C | Not specified | Request a Quote |
| Omicron Biochemicals, Inc. | ERY-003 | >98% | 1 mg, 5 mg, 10 mg | Request a Quote |
| Smolecule | S12887539 | Not specified | In Stock | Request a Quote |
Note: While Cambridge Isotope Laboratories does not list this compound specifically, they offer the fully labeled D-Erythrose-1,2,3,4-13C4 and may provide custom synthesis for the 3-13C labeled version. Pricing information is typically not disclosed publicly and requires direct inquiry with the suppliers.
Application in Metabolic Flux Analysis
This compound is a valuable tracer for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a 13C-labeled substrate, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing insights into the activity of various metabolic pathways. D-Erythrose is an intermediate in the pentose phosphate pathway (PPP), and its labeled form can be used to probe the dynamics of this pathway and its connections to glycolysis and other central carbon metabolism routes.
Experimental Protocol: Stable Isotope Tracing with this compound followed by LC-MS Analysis
This protocol outlines a general workflow for a stable isotope tracing experiment using this compound in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells of interest to mid-log phase in appropriate growth medium.
-
Prepare labeling medium by supplementing glucose- and pyruvate-free DMEM with dialyzed fetal bovine serum, glutamine, and a known concentration of unlabeled D-Erythrose.
-
To initiate the labeling experiment, replace the growth medium with the labeling medium containing this compound at a predetermined concentration (e.g., 1 mM).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.
2. Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect and quantify the mass isotopologues of downstream metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
4. Data Analysis:
-
Process the raw LC-MS data to identify and quantify the different mass isotopologues for each metabolite of interest.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional labeling of each metabolite at each time point.
-
Use metabolic modeling software to fit the labeling data to a metabolic network model and estimate the metabolic fluxes.
Visualizations
The following diagrams illustrate the experimental workflow for stable isotope tracing and the metabolic context of D-Erythrose within the pentose phosphate pathway.
A Technical Guide to D-Erythrose-4-Phosphate and the Use of ¹³C Tracers in Elucidating the Pentose Phosphate Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pentose Phosphate Pathway and Carbon Tracing
The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis. Its functions are critical for cellular homeostasis and biosynthesis. The pathway is bifurcated into two distinct phases: the oxidative branch, which is the primary source of cellular NADPH for reductive biosynthesis and antioxidant defense, and the non-oxidative branch, which is responsible for the interconversion of sugar phosphates, generating precursors for nucleotide and aromatic amino acid synthesis.[1]
A key intermediate in the non-oxidative PPP is D-Erythrose-4-phosphate (E4P) .[2] While the topic specifies D-Erythrose-3-¹³C, it is the phosphorylated form, E4P, that acts as the metabolic substrate. The designation "3-¹³C" refers to the use of stable isotope labeling, a powerful technique in metabolic flux analysis (MFA).[3] By introducing a substrate labeled with Carbon-13 (¹³C) at a specific atomic position, researchers can trace the journey of these carbon atoms through the intricate network of metabolic reactions. This guide provides a technical overview of the role of E4P in the PPP and the application of ¹³C isotopic tracers in quantifying the flux through this vital pathway and its connections.
The Central Role of D-Erythrose-4-Phosphate in the Non-Oxidative PPP
E4P is a four-carbon aldose phosphate that serves as a critical node in the non-oxidative PPP. Its production and consumption are primarily catalyzed by two key enzymes: transketolase and transaldolase, which facilitate the transfer of two- and three-carbon units, respectively, between various sugar phosphates.[4][5]
-
Transketolase (TKL): This enzyme, which requires thiamine pyrophosphate (TPP) as a cofactor, catalyzes two reversible reactions involving E4P.[5][6][7]
-
It transfers a two-carbon ketol group from a ketose donor (e.g., Fructose-6-Phosphate) to an aldose acceptor (e.g., Glyceraldehyde-3-Phosphate), producing E4P.
-
It transfers a two-carbon ketol group from another ketose donor (Xylulose-5-Phosphate) onto E4P as the acceptor, consuming E4P to produce Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P).[1]
-
-
Transaldolase (TAL): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from a ketose donor (Sedoheptulose-7-Phosphate) to an aldose acceptor (Glyceraldehyde-3-Phosphate), which also produces E4P and F6P.[2][4]
These reversible reactions allow the cell to dynamically manage the flow of carbon according to its metabolic needs, whether it be the production of ribose-5-phosphate for nucleotide synthesis or NADPH for reductive biosynthesis.
E4P as a Critical Link to Aromatic Amino Acid Biosynthesis
Beyond its role within the PPP, E4P is a vital precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other secondary metabolites through the shikimate pathway.[2][8][9] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (PEP), an intermediate from glycolysis.[10] This reaction is catalyzed by DAHP synthase.[2]
The utilization of E4P at this junction represents a major diversion of carbon from central carbohydrate metabolism to the biosynthesis of essential amino acids. Therefore, tracing the incorporation of ¹³C from a labeled precursor (like glucose or an erythrose derivative) into these aromatic amino acids provides a direct quantitative measure of the flux through the shikimate pathway.
Experimental Protocols for ¹³C Metabolic Flux Analysis
¹³C-MFA is the predominant technique for determining intracellular metabolic fluxes.[3] The general workflow involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state, allowing the label to incorporate into downstream metabolites, and finally, measuring the isotopic enrichment patterns using mass spectrometry.
General Protocol for ¹³C Labeling in Adherent Mammalian Cells
This protocol provides a generalized framework. Specific parameters such as cell density, media formulation, and incubation times must be optimized for the cell line and experimental question.
-
Cell Culture and Seeding:
-
Culture adherent cells to approximately 80% confluency in standard growth medium.
-
Seed cells into multi-well plates (e.g., 6-well plates) at a density that will allow them to reach the desired confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[11]
-
-
Isotope Labeling:
-
Prepare labeling medium by replacing the standard carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or a labeled erythrose precursor).[12] The concentration should match that of the standard medium.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.[11]
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This can range from minutes to hours depending on the pathway and cell type and is often determined empirically.[13][14]
-
-
Metabolite Quenching and Extraction:
-
To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.
-
Immediately wash the cell monolayer with ice-cold PBS or saline to remove extracellular label.
-
Add an ice-cold extraction solvent, typically an 80:20 methanol:water mixture, directly to the plate.[15]
-
Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells in the cold solvent and transfer the resulting lysate to a microcentrifuge tube.[11]
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant, which contains the polar metabolites. Dry the extract completely using a vacuum concentrator.
-
-
Sample Analysis by Mass Spectrometry:
-
Reconstitute the dried metabolite extract in a suitable solvent for analysis (e.g., a mixture of water and acetonitrile).[11]
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][16] The mass spectrometer measures the mass-to-charge ratio of metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms.
-
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. echemi.com [echemi.com]
- 6. google.com [google.com]
- 7. aklectures.com [aklectures.com]
- 8. journals.asm.org [journals.asm.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 16. youtube.com [youtube.com]
Isotopic Labeling with D-Erythrose-3-¹³C: An In-depth Technical Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Erythrose-3-¹³C in metabolic studies. D-Erythrose, a four-carbon aldose sugar, serves as a crucial intermediate in central carbon metabolism, primarily feeding into the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. The use of its stable isotope-labeled form, D-Erythrose-3-¹³C, enables precise tracing of carbon atoms through these interconnected networks, offering valuable insights into metabolic fluxes and pathway activities. This guide details experimental protocols, presents quantitative data from relevant studies, and provides visualizations of key metabolic pathways and experimental workflows to facilitate the design and implementation of isotopic labeling studies in your research.
Introduction to D-Erythrose Metabolism and ¹³C Tracing
D-Erythrose, in its phosphorylated form, D-Erythrose-4-phosphate, is a key precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the Shikimate Pathway.[1][2][3][4][5][6] It is also an intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, a critical route for generating NADPH and precursors for nucleotide biosynthesis.[7][8][9][10]
Isotopic labeling with D-Erythrose-3-¹³C allows researchers to track the fate of the third carbon of erythrose as it is metabolized. This provides a powerful tool for:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network.[11][12][13]
-
Pathway Elucidation: Identifying and confirming the activity of metabolic pathways.
-
Drug Development: Assessing the impact of therapeutic compounds on specific metabolic pathways.
By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of the ¹³C label into downstream metabolites can be precisely measured, providing a quantitative readout of metabolic activity.[13][14]
Experimental Protocols
This section provides a detailed methodology for conducting a ¹³C labeling study using D-Erythrose-3-¹³C in a model organism such as Escherichia coli. This protocol is adapted from studies performing site-selective isotopic labeling of proteins, which requires robust and well-controlled cell culture and labeling procedures.[6][15][16]
Materials and Reagents
-
D-Erythrose-3-¹³C (or other positionally labeled erythrose)
-
M9 minimal medium components
-
Glucose (unlabeled)
-
¹⁵NH₄Cl (if dual labeling is desired)
-
Trace elements solution
-
Vitamins solution
-
Antibiotics (as required for the expression system)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
E. coli expression strain (e.g., BL21(DE3))
-
Appropriate expression vector with the gene of interest
Cell Culture and Isotopic Labeling
-
Starter Culture: Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Main Culture (Unlabeled Growth Phase): Inoculate 1 L of M9 minimal medium containing 4 g/L of unlabeled glucose and other required supplements with the overnight starter culture. Grow the cells at 37°C with vigorous shaking.
-
Introduction of Labeled Precursor: When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4-0.6, add the D-Erythrose-3-¹³C to the culture medium. A concentration of 1-2 g/L of labeled erythrose is a good starting point.[15]
-
Induction: Continue to monitor the cell growth. When the OD₆₀₀ reaches 0.8-1.0, induce protein expression (if applicable) by adding IPTG to a final concentration of 1 mM.
-
Harvesting: Incubate the culture for the desired period post-induction (e.g., 3-4 hours for protein expression, or shorter time points for metabolic steady-state analysis of central metabolites). Harvest the cells by centrifugation at 4°C.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by resuspending the cell pellet in a cold solvent, such as 60% methanol solution pre-chilled to -40°C or lower. This step is critical to prevent metabolic changes during sample processing.
-
Extraction: Perform metabolite extraction using a two-phase liquid-liquid extraction method. A common method involves a mixture of methanol, chloroform, and water. The polar metabolites will partition into the aqueous phase.
-
Drying: Dry the collected aqueous phase containing the polar metabolites using a speed vacuum concentrator.
Analytical Procedures
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The instrument settings (e.g., injection volume, temperature gradient, and mass scanning range) should be optimized for the metabolites of interest.
-
Data Analysis: The raw data will contain the mass isotopomer distributions (MIDs) for each detected metabolite. The MIDs represent the relative abundance of molecules with different numbers of ¹³C atoms.[15][17][18] This data needs to be corrected for the natural abundance of ¹³C. Software tools are available for this correction and for subsequent metabolic flux analysis.
-
Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition: Acquire ¹³C and/or ¹H-¹³C heteronuclear correlation spectra (e.g., HSQC) on a high-field NMR spectrometer. The specific experiments will depend on the desired information (e.g., positional isotopomer analysis).
-
Data Analysis: Process the NMR spectra to identify and quantify the labeled metabolites. The chemical shifts and coupling patterns will provide information on the position of the ¹³C label within the molecule.
Data Presentation
The following table summarizes quantitative data on the incorporation of ¹³C from positionally labeled erythrose into proteinogenic amino acids in E. coli. This data is derived from a study focused on site-selective labeling of proteins and provides a valuable reference for the expected labeling patterns in downstream products of erythrose metabolism.[15]
Table 1: Percentage of ¹³C Incorporation into Aromatic Amino Acids from Positionally Labeled Erythrose [15]
| Labeled Precursor | Amino Acid | Carbon Position | ¹³C Incorporation (%) |
| [1-¹³C]Erythrose | Phenylalanine | ζ | 75 |
| Tyrosine | ζ | 70 | |
| Tryptophan | ζ2 | 80 | |
| [2-¹³C]Erythrose | Phenylalanine | ε1, ε2 | 40, 40 |
| Tyrosine | ε1, ε2 | 40, 40 | |
| Tryptophan | η2 | 80 | |
| [3-¹³C]Erythrose | Phenylalanine | δ1, δ2 | 40, 40 |
| Tyrosine | δ1, δ2 | 40, 40 | |
| Tryptophan | ζ3 | 80 | |
| [4-¹³C]Erythrose | Phenylalanine | γ | 20 |
| Tyrosine | γ | 20 | |
| Tryptophan | ε3 | 80 |
Note: The data represents the percentage of the specific carbon position in the amino acid that is labeled with ¹³C. The remaining percentage is ¹²C from unlabeled glucose in the medium.
Mandatory Visualizations
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving D-Erythrose-4-phosphate and the expected flow of the ¹³C label from D-Erythrose-3-¹³C.
Figure 1. Pentose Phosphate Pathway and Entry of D-Erythrose-3-¹³C.
Figure 2. Shikimate Pathway showing the flow of the ¹³C label.
Experimental Workflow
References
- 1. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Metabolic Secrets: A Technical Guide to D-Erythrose-4-¹³C Applications in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of D-Erythrose-4-¹³C in nuclear magnetic resonance (NMR) spectroscopy for the elucidation of complex metabolic pathways. As a stable, non-radioactive isotope-labeled compound, D-Erythrose-4-¹³C serves as a powerful tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique for quantifying intracellular metabolic fluxes.[1][2][3] This guide provides a comprehensive overview of its applications, detailed experimental protocols, data interpretation, and its burgeoning significance in drug discovery and development.
Core Applications in Metabolic Research
The primary application of D-Erythrose-4-¹³C in NMR spectroscopy is to probe the activity of the Pentose Phosphate Pathway (PPP) and its connections to other central metabolic routes.[4][5] Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the PPP.[4][6][7] By introducing D-Erythrose-4-¹³C to a biological system, researchers can trace the flow of the ¹³C label through various metabolic transformations, providing a quantitative map of reaction rates (fluxes) that are otherwise undetectable.[1][3]
Key applications include:
-
Quantifying Pentose Phosphate Pathway Flux: D-Erythrose-4-¹³C is instrumental in dissecting the contributions of the oxidative and non-oxidative branches of the PPP. This is crucial for understanding cellular redox homeostasis (NADPH production) and the synthesis of nucleotide precursors (ribose-5-phosphate).[5][7]
-
Elucidating Aromatic Amino Acid Biosynthesis: Erythrose-4-phosphate is a direct precursor for the shikimate pathway, which is responsible for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in microorganisms and plants.[4] ¹³C-labeling from erythrose can quantify the flux towards these essential building blocks.
-
Investigating Protein Dynamics: Site-selective labeling of amino acid side chains using ¹³C-enriched erythrose allows for detailed studies of protein dynamics at an atomic level using NMR spectroscopy. This approach can yield more selective labeling compared to using labeled glucose, particularly for tryptophan.[8]
-
Metabolic Engineering and Biotechnology: By providing a detailed picture of cellular metabolism, ¹³C-MFA with labeled erythrose can guide the rational engineering of microorganisms for the enhanced production of valuable biochemicals.[1][9]
Data Presentation: Quantifying Metabolic Fluxes
The primary output of a ¹³C-MFA experiment is a flux map, which is a quantitative representation of the rates of metabolic reactions. This data is typically presented in a tabular format, allowing for clear comparison between different experimental conditions. The fluxes are often normalized to a specific uptake rate, such as the glucose uptake rate.
Below is an illustrative table of what flux data from a hypothetical ¹³C-MFA experiment using D-Erythrose-4-¹³C might look like.
| Metabolic Reaction/Pathway | Flux (Normalized to Glucose Uptake Rate of 100) | Standard Deviation |
| Glycolysis | ||
| Glucose -> G6P | 100 | - |
| F6P -> G3P | 85 | ± 3.1 |
| Pentose Phosphate Pathway | ||
| G6P -> Ru5P (Oxidative) | 15 | ± 1.8 |
| TKT1 (F6P + G3P <-> E4P + X5P) | 10 | ± 1.2 |
| TAL (S7P + G3P <-> E4P + F6P) | 8 | ± 0.9 |
| Shikimate Pathway | ||
| E4P + PEP -> DAHP | 5 | ± 0.7 |
| Anaplerotic Reactions | ||
| PYC (Pyruvate -> Oxaloacetate) | 20 | ± 2.5 |
| TCA Cycle | ||
| Citrate Synthase | 45 | ± 4.2 |
This table presents illustrative data for demonstration purposes.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the central role of D-Erythrose-4-Phosphate and the typical workflow of a ¹³C-MFA experiment.
Detailed Experimental Protocols
While specific experimental parameters will vary depending on the biological system and research question, the following provides a generalized protocol for a ¹³C-MFA experiment using D-Erythrose-4-¹³C and NMR analysis.
1. Experimental Design and Cell Culture:
-
Tracer Selection: Choose the appropriate isotopomer of D-Erythrose-¹³C (e.g., [1-¹³C], [4-¹³C], or [U-¹³C₄]) based on the metabolic pathways of interest.[10]
-
Culture Medium: Prepare a defined culture medium where unlabeled erythrose (or other carbon sources that can be metabolized to erythrose-4-phosphate) is replaced with the ¹³C-labeled erythrose.
-
Cell Inoculation and Growth: Inoculate the culture with the cells of interest and grow under controlled conditions (e.g., chemostat or batch culture) to achieve a metabolic steady state.
2. Isotopic Labeling and Metabolite Extraction:
-
Steady-State Labeling: Allow the cells to grow for a sufficient duration to ensure that the intracellular metabolite pools reach isotopic steady state.
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by quickly transferring the cell culture to a cold solvent, such as methanol at -20°C or lower.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system, often a chloroform/methanol/water mixture, to separate polar metabolites from lipids and other cellular components.
3. NMR Sample Preparation:
-
Sample Drying: Lyophilize or use a speed vacuum to completely dry the polar metabolite extract.
-
Reconstitution: Re-dissolve the dried extract in a deuterated solvent (e.g., D₂O) suitable for NMR spectroscopy. The volume should be appropriate for the NMR tube being used (typically 0.5-0.6 mL).[11][12]
-
pH Adjustment: Adjust the pH of the sample to a desired value, as the chemical shifts of many metabolites are pH-dependent.
-
Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Filtration: Filter the final sample into the NMR tube to remove any particulate matter that could degrade the quality of the NMR spectrum.[11][12]
4. NMR Data Acquisition and Analysis:
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.
-
1D ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. While less sensitive, it provides direct information about the ¹³C enrichment at specific carbon positions.
-
2D Heteronuclear NMR: Acquire two-dimensional heteronuclear correlation spectra, such as ¹H-¹³C HSQC or HMBC. These experiments provide higher resolution and sensitivity, allowing for the unambiguous assignment of resonances and the determination of ¹³C-¹³C coupling patterns, which are crucial for pathway analysis.[8]
-
Data Processing: Process the NMR data (Fourier transformation, phasing, baseline correction) using appropriate software.
-
Flux Estimation: Utilize specialized software (e.g., INCA, Metran) to perform the computational part of ¹³C-MFA. This involves providing the metabolic network model, atom transitions, and the experimental labeling data to a solver that estimates the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.[9][13]
Applications in Drug Development
The insights gained from ¹³C-MFA using labeled erythrose have significant implications for drug development.[6][7][11]
-
Target Identification and Validation: By identifying critical metabolic nodes and pathways essential for the survival or proliferation of pathogens or cancer cells, ¹³C-MFA can help identify and validate novel drug targets. For example, if a pathogen relies heavily on the shikimate pathway for survival, enzymes within this pathway become attractive targets for antimicrobial drugs.
-
Mechanism of Action Studies: Isotopic labeling can be used to understand how a drug perturbs cellular metabolism. By comparing the metabolic flux maps of treated and untreated cells, researchers can elucidate the drug's mechanism of action.[11]
-
Toxicity and Off-Target Effects: Understanding the metabolic fate of a drug and its impact on central metabolism is a key component of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies.[7] ¹³C-labeling can help track the drug's metabolic pathway and identify potential off-target metabolic effects.
-
Biomarker Discovery: Changes in metabolic fluxes in response to a disease or drug treatment can serve as biomarkers for disease progression or therapeutic efficacy. ¹³C-MFA provides a dynamic view of metabolism that can uncover such biomarkers.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Erythrose-3-13C Labeling in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. D-Erythrose, a four-carbon sugar, serves as a key intermediate in the pentose phosphate pathway (PPP) and is a direct precursor for the biosynthesis of aromatic amino acids.[1] Using D-Erythrose labeled with the stable isotope Carbon-13 (¹³C), specifically D-Erythrose-3-¹³C, allows researchers to selectively track the metabolic fate of this molecule. This provides detailed insights into the activity of the PPP and related biosynthetic pathways, which are often dysregulated in diseases like cancer.[2]
These application notes provide a detailed protocol for utilizing D-Erythrose-3-¹³C in mammalian cell culture for the purpose of metabolic labeling, followed by analysis using mass spectrometry.
Principle of the Method
D-Erythrose enters the cell and is phosphorylated to Erythrose-4-phosphate (E4P). E4P is a critical node in central carbon metabolism, primarily connecting the pentose phosphate pathway with the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan). When cells are cultured in a medium containing D-Erythrose-3-¹³C, the ¹³C label is incorporated into E4P and subsequently into downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, the relative activity of these pathways can be determined.[3][4] This method offers a more targeted labeling of specific pathways compared to using globally labeled glucose.[5][6]
Metabolic Pathway of D-Erythrose
References
- 1. Erythrose - Wikipedia [en.wikipedia.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective 13C labeling of proteins using erythrose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Erythrose-3-13C in Metabolic Flux Analysis of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intracellular state of cells by quantifying the rates of metabolic reactions. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise tracking of carbon atoms through metabolic pathways. D-Erythrose-3-¹³C is a valuable tracer for probing specific nodes within central carbon metabolism, particularly the non-oxidative pentose phosphate pathway (PPP).
In mammalian cells, D-erythrose is phosphorylated to erythrose-4-phosphate (E4P), a key intermediate in the non-oxidative branch of the PPP.[1][2][3] The ¹³C label at the third carbon of erythrose allows for the deconvolution of fluxes through the transketolase and transaldolase reactions, providing insights into the interplay between glycolysis and the PPP. This is particularly relevant in disease states such as cancer, where metabolic reprogramming is a hallmark, and in drug development for assessing the on-target and off-target metabolic effects of therapeutic compounds. By tracing the fate of the ¹³C label from D-Erythrose-3-¹³C into downstream metabolites like fructose-6-phosphate, glyceraldehyde-3-phosphate, and lactate, researchers can quantify the flux through these critical pathways.
Applications
-
Cancer Metabolism Research: Elucidating the reprogramming of central carbon metabolism in cancer cells to support proliferation and survival.
-
Drug Development: Assessing the mechanism of action and metabolic liabilities of drug candidates by observing their impact on cellular metabolic fluxes.
-
Neurobiology: Investigating neuronal metabolism and the metabolic defects associated with neurodegenerative diseases.
-
Immunometabolism: Understanding the metabolic shifts that accompany immune cell activation and differentiation.
Quantitative Data Summary
The following tables represent expected mass isotopomer distributions (MIDs) for key metabolites in a hypothetical experiment where mammalian cells are labeled with D-Erythrose-3-¹³C. The data is presented for a control group and a group treated with a hypothetical drug that inhibits the oxidative PPP.
Table 1: Mass Isotopomer Distribution of Pentose Phosphate Pathway Intermediates
| Metabolite | Isotopomer | Control (%) | Drug-Treated (%) |
| Erythrose-4-phosphate | M+1 | 95.2 ± 1.5 | 96.1 ± 1.2 |
| M+2 | 3.1 ± 0.8 | 2.5 ± 0.7 | |
| M+3 | 1.0 ± 0.3 | 0.8 ± 0.2 | |
| M+4 | 0.7 ± 0.2 | 0.6 ± 0.2 | |
| Sedoheptulose-7-phosphate | M+1 | 45.3 ± 2.1 | 55.7 ± 2.5 |
| M+2 | 20.1 ± 1.8 | 15.3 ± 1.5 | |
| M+3 | 5.2 ± 0.9 | 3.1 ± 0.6 | |
| M+4 | 1.5 ± 0.4 | 0.9 ± 0.3 | |
| Ribose-5-phosphate | M+1 | 30.8 ± 2.5 | 40.2 ± 2.8 |
| M+2 | 12.4 ± 1.5 | 8.9 ± 1.2 | |
| M+3 | 3.1 ± 0.7 | 1.8 ± 0.4 | |
| M+4 | 0.9 ± 0.2 | 0.5 ± 0.1 | |
| M+5 | 0.3 ± 0.1 | 0.1 ± 0.05 |
Table 2: Mass Isotopomer Distribution of Glycolytic Intermediates
| Metabolite | Isotopomer | Control (%) | Drug-Treated (%) |
| Fructose-6-phosphate | M+1 | 25.6 ± 1.9 | 35.8 ± 2.2 |
| M+2 | 10.2 ± 1.2 | 7.1 ± 0.9 | |
| M+3 | 2.5 ± 0.5 | 1.2 ± 0.3 | |
| Glyceraldehyde-3-phosphate | M+1 | 15.4 ± 1.7 | 22.3 ± 1.9 |
| M+2 | 4.1 ± 0.8 | 2.5 ± 0.5 | |
| M+3 | 0.8 ± 0.2 | 0.4 ± 0.1 | |
| 3-Phosphoglycerate | M+1 | 8.2 ± 1.1 | 12.5 ± 1.4 |
| M+2 | 2.1 ± 0.4 | 1.1 ± 0.2 | |
| M+3 | 0.4 ± 0.1 | 0.2 ± 0.05 | |
| Lactate | M+1 | 5.1 ± 0.9 | 7.8 ± 1.1 |
| M+2 | 1.0 ± 0.3 | 0.5 ± 0.1 | |
| M+3 | 0.2 ± 0.05 | 0.1 ± 0.02 |
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, A549) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Tracer Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10 mM unlabeled glucose and 1 mM D-Erythrose-3-¹³C. The final concentration of the tracer may need to be optimized depending on the cell line and experimental goals.
-
Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a time course determined by preliminary experiments to reach isotopic steady-state (typically 6-24 hours).
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with 1 ml of ice-cold PBS.
-
Extraction: Immediately add 1 ml of ice-cold 80% methanol (v/v in water) to each well.[4]
-
Scraping: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Transfer: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the liquid chromatography method, such as 50% acetonitrile.
-
Chromatography: Separate the metabolites using a C18 reverse-phase column or a HILIC column with an appropriate gradient of mobile phases.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass isotopomer distributions of the targeted metabolites.
Data Analysis
-
Peak Integration: Integrate the peak areas for each isotopomer of the target metabolites.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Calculation: Use a computational flux modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the corrected MIDs to a metabolic network model.
Visualizations
Caption: Metabolic fate of D-Erythrose-3-¹³C in central carbon metabolism.
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]
Quantifying pentose phosphate pathway flux with D-Erythrose-3-13C
Application Notes: Quantifying Pentose Phosphate Pathway Flux
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1] Its primary functions are anabolic, rather than catabolic, and include the generation of NADPH for reductive biosynthesis and antioxidant defense, the production of ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis, and the synthesis of erythrose-4-phosphate (E4P), a precursor for aromatic amino acids.[1][2][3] Given its central role in cellular proliferation, redox homeostasis, and biosynthesis, quantifying the carbon flow, or flux, through the PPP is critical for understanding cellular physiology in both health and disease, and for identifying novel therapeutic targets in drug development.
This document provides a detailed guide for researchers, scientists, and drug development professionals on quantifying PPP flux using stable isotope tracing with 13C-labeled glucose, followed by mass spectrometry. While D-Erythrose-4-phosphate (E4P) is a key intermediate of the non-oxidative PPP, the standard and most robust method for quantifying flux through this intermediate is not to supply it exogenously, but to trace the flow of carbon from glucose into the endogenous E4P pool.[4][5] This is achieved through 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique that precisely measures intracellular metabolic pathway activity.[6][7]
The methodology involves culturing cells with a specifically labeled glucose tracer (e.g., [U-13C6]glucose or [1,2-13C2]glucose), allowing the labeled carbon atoms to integrate into the metabolic network.[7][8] After reaching an isotopic steady state, metabolism is quenched, and intracellular metabolites are extracted.[9][10] The mass isotopomer distributions (MIDs) of key metabolites in the PPP, such as glucose-6-phosphate (G6P), ribose-5-phosphate (R5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P), are then quantified using high-resolution mass spectrometry (MS).[2][11] These labeling patterns provide a detailed history of the carbon transitions through the network, which can be computationally decoded to yield quantitative flux values for each reaction in the pathway.[8]
Visualizing the Pentose Phosphate Pathway
The PPP is composed of two distinct phases: an irreversible oxidative phase that produces NADPH, and a reversible non-oxidative phase that involves the interconversion of sugar phosphates.[1] D-Erythrose-4-phosphate is a critical intermediate in this non-oxidative branch, linking the PPP back to glycolysis via the transaldolase and transketolase reactions.[4]
Experimental Workflow for 13C-MFA
Quantifying PPP flux requires a systematic workflow beginning with cell culture and ending with computational data analysis. Each step is critical for acquiring high-quality, reproducible data. The general process involves labeling cells with a 13C-tracer, rapidly halting metabolic activity to preserve the in vivo state of metabolites, extracting the metabolites, analyzing their labeling patterns via mass spectrometry, and finally, using this data to calculate fluxes.
Protocols
Protocol 1: 13C Labeling and Metabolite Extraction from Adherent Cells
This protocol outlines the steps for labeling cultured mammalian cells with [U-13C6]glucose and extracting polar metabolites for MS analysis.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Base medium deficient in glucose (e.g., DMEM)
-
[U-13C6]glucose (Cambridge Isotope Laboratories or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Pre-chilled (-80°C) 80% Methanol (HPLC-grade)
-
Pre-chilled (-20°C) HPLC-grade water
-
Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of extraction. Culture under standard conditions (e.g., 37°C, 5% CO2).
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with 10% dFBS, 1% Penicillin-Streptomycin, and the desired concentration of [U-13C6]glucose (e.g., 10 mM).
-
Isotopic Labeling: When cells reach the target confluency, aspirate the standard growth medium and wash once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed 13C-labeling medium to each well.
-
Incubation: Return the plates to the incubator for a period sufficient to approach isotopic steady state. This time varies by cell line and pathway but is often between 6 and 24 hours.[9][10] For rapidly proliferating cells, a time equivalent to one cell doubling time is a good starting point.
-
Metabolic Quenching: After incubation, rapidly aspirate the labeling medium. Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity. Transfer the plates to dry ice.
-
Cell Lysis and Scraping: On dry ice, use a cell scraper to scrape the cells in the cold methanol. Transfer the resulting cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Add 500 µL of pre-chilled water to the tube. Vortex vigorously for 1 minute at 4°C.
-
Phase Separation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.
-
Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Be sure not to disturb the pellet.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of PPP Metabolites
This protocol provides a general framework for analyzing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific column choices, gradient conditions, and MS parameters must be optimized for the instrument in use.
Materials:
-
Dried metabolite extract
-
Reconstitution solvent (e.g., Optima LC/MS grade water)
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).
-
Anion-exchange or HILIC chromatography column suitable for separating polar sugar phosphates.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50 µL) of cold reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Inject a portion of the sample (e.g., 5-10 µL) onto the analytical column.
-
Perform a gradient elution designed to separate the highly polar sugar phosphates of the PPP (G6P, R5P, E4P, S7P). This typically involves a gradient from a low to high salt or organic solvent concentration.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.
-
Use a high resolution setting (>70,000) to accurately resolve the different 13C isotopologues.[12]
-
Acquire data in full scan mode (e.g., m/z range 75-1000) to detect all metabolites.
-
Alternatively, use a targeted approach like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for the expected m/z values of PPP intermediates to increase sensitivity.
-
-
Data Acquisition: Record the retention time and the mass spectra for all detected ions. The different 13C-labeled versions of a metabolite will appear as a cluster of peaks, each separated by ~1.00335 Da (the mass difference between 13C and 12C).
Data Analysis and Presentation
Mass Isotopomer Distributions (MIDs)
Following LC-MS analysis, the raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.) and correcting for the natural abundance of 13C and other heavy isotopes. The result is a fractional distribution that shows how much of the metabolite pool contains 0, 1, 2, or more 13C atoms from the tracer.
Table 1: Theoretical Mass Isotopomers of Key PPP Metabolites with [U-13C6]Glucose Tracer This table shows the expected fully labeled (M+n) ion for key intermediates when the pathway is fed with glucose in which all six carbons are 13C.
| Metabolite | Abbreviation | Chemical Formula | Carbons | Unlabeled [M-H]- (m/z) | Fully Labeled [M-H]- (m/z) |
| Glucose-6-Phosphate | G6P | C6H13O9P | 6 | 259.0224 | 265.0426 |
| Ribose-5-Phosphate | R5P | C5H11O8P | 5 | 229.0119 | 234.0287 |
| Erythrose-4-Phosphate | E4P | C4H9O7P | 4 | 199.0013 | 203.0147 |
| Sedoheptulose-7-Phosphate | S7P | C7H15O10P | 7 | 289.0330 | 296.0566 |
Quantitative Flux Data
The corrected MIDs are then fed into software (e.g., INCA, Metran, WUFLUX) that uses metabolic network models and computational algorithms to estimate the flux through each reaction.[8] The output is a quantitative map of carbon flow.
Table 2: Example PPP Flux Quantification in a Proliferating Cancer Cell Line This table presents hypothetical but realistic flux data derived from a 13C-MFA experiment. Fluxes are often reported relative to the glucose uptake rate.
| Metabolic Flux | Description | Value (Normalized to Glucose Uptake) | Interpretation |
| Glucose Uptake | Rate of glucose import from media | 100 (Reference) | All other fluxes are relative to this rate. |
| G6P -> Oxidative PPP | Flux into the oxidative branch of the PPP | 15 ± 2 | 15% of incoming glucose enters the PPP. |
| Transketolase (TKT) | Reversible flux of TKT reactions | Net: 5 ± 1 | Net carbon flow towards glycolysis. |
| Transaldolase (TALDO) | Reversible flux of TALDO reactions | Net: 3 ± 0.5 | Net carbon flow towards glycolysis. |
| E4P -> Aromatic AAs | Anabolic flux from E4P | 0.5 ± 0.1 | A small fraction is used for biosynthesis. |
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 5. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. d-nb.info [d-nb.info]
- 11. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Erythrose-3-13C as a Tracer for Studying Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that provides cancer cells with NADPH for redox homeostasis and precursors for nucleotide biosynthesis. Recent studies have identified the accumulation of erythronate in several human cancer cell lines and tumors, suggesting it may be a biomarker of metabolic reprogramming.[1][2][3][4] Evidence points to a novel biosynthetic pathway for erythronate originating from the PPP intermediate, erythrose-4-phosphate (E4P). In this pathway, E4P is dephosphorylated to erythrose, which is then oxidized to erythronate by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme linked to tumorigenicity.[1][3]
D-Erythrose-3-13C is a stable isotope-labeled tracer designed to probe the activity of this pathway and the broader non-oxidative branch of the PPP. By tracing the fate of the 13C label from erythrose, researchers can gain quantitative insights into the metabolic fluxes that contribute to cancer cell proliferation and identify potential therapeutic targets.
Principle of the Method
Upon entering the cell, this compound is phosphorylated to produce D-Erythrose-4-Phosphate with the 13C label at the C3 position (E4P [3-13C]). This labeled intermediate serves as a key node in central carbon metabolism:
-
Tracing the Non-Oxidative Pentose Phosphate Pathway: Labeled E4P enters the non-oxidative PPP, where the enzymes transketolase and transaldolase rearrange carbon skeletons. The 13C label from E4P [3-13C] will be transferred to other sugar phosphates, such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P), allowing for the quantification of flux through these reversible reactions.
-
Investigating Erythronate Biosynthesis: A portion of the E4P [3-13C] pool can be dephosphorylated to Erythrose [3-13C]. Subsequent oxidation by ALDH1A1 will yield Erythronate [3-13C]. Detecting and quantifying labeled erythronate provides a direct measure of the activity of this cancer-associated pathway.
By using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distribution (MID) of these key metabolites, the contribution of erythrose to these pathways can be precisely determined.
Key Applications
-
Quantifying Non-Oxidative PPP Flux: Determine the rates of carbon shuffling through transketolase and transaldolase, which are crucial for nucleotide synthesis and glycolysis.
-
Elucidating Erythronate Production: Directly measure the metabolic flux from erythrose to erythronate, providing insights into the activity of ALDH1A1 and its role in cancer metabolism.
-
Identifying Metabolic Phenotypes: Characterize how different cancer cell lines or treatment conditions alter PPP activity and erythronate synthesis.
-
Screening for Enzyme Inhibitors: Use the tracer to assess the efficacy of small molecule inhibitors targeting enzymes like transketolase, transaldolase, or ALDH1A1 in a cellular context.
Metabolic Pathways and Experimental Workflow
Below are diagrams illustrating the metabolic fate of this compound and the general experimental workflow for a tracer experiment.
Caption: Metabolic fate of this compound in cancer cells.
Caption: General workflow for 13C tracer experiments.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Culture medium without glucose or with low glucose
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO2).
-
Medium Preparation: On the day of the experiment, prepare the labeling medium. A common approach is to use glucose-free DMEM supplemented with 10% dialyzed FBS, 1% Pen-Strep, and a defined concentration of unlabeled glucose (e.g., 5 mM). Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Pre-incubation Wash: Once cells reach the desired confluency, aspirate the culture medium. Wash the cells twice with pre-warmed sterile PBS to remove residual medium.
-
Labeling: Add 2 mL of the pre-warmed labeling medium containing this compound to each well.
-
Time Course: Incubate the cells for a defined period. For steady-state analysis, 6-24 hours is often sufficient. For kinetic flux analysis, a time course with multiple shorter time points (e.g., 0, 15, 30, 60, 120 minutes) is required.
-
Proceed Immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol is for adherent cells and aims to rapidly quench metabolism to preserve the in-vivo state of metabolites.
Materials:
-
Ice-cold 80% Methanol (LC-MS grade)
-
Ice-cold water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge (4°C)
Procedure:
-
Quenching: At the end of the incubation period, place the 6-well plate on ice. Quickly aspirate the labeling medium.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scraping: Place the plate on dry ice for 5 minutes to ensure complete quenching. Then, use a cell scraper to scrape the cells in the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
Metabolite analysis should be performed using a high-resolution mass spectrometer coupled with liquid chromatography.
Instrumentation and Method:
-
LC System: A UPLC/HPLC system with a column suitable for polar metabolite separation (e.g., HILIC or reversed-phase with an ion-pairing agent).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving mass isotopologues.
-
Method: Develop a targeted LC-MS/MS method to detect and quantify key metabolites including Erythrose-4-Phosphate, Sedoheptulose-7-Phosphate, Fructose-6-Phosphate, Glyceraldehyde-3-Phosphate, and Erythronate. Use unlabeled standards to determine retention times and fragmentation patterns.
-
Data Acquisition: Acquire data in negative ion mode for sugar phosphates and erythronate.
Data Processing:
-
Peak Integration: Integrate the peak areas for all detected mass isotopologues of each target metabolite (e.g., for Erythronate with 4 carbons, integrate M+0, M+1, M+2, M+3, and M+4).
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C and other heavy isotopes.
-
Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled from the this compound tracer.
-
Metabolic Flux Analysis: For quantitative flux maps, use the corrected mass isotopomer distributions as input for metabolic modeling software (e.g., INCA, Metran).
Data Presentation
The following tables present illustrative data from a hypothetical time-course experiment tracing this compound in a cancer cell line.
Table 1: Illustrative Fractional Enrichment of Key Metabolites
| Metabolite | 15 min | 60 min | 4 hours | 24 hours |
| Erythrose-4-P (E4P) | 45.2% | 85.1% | 94.5% | 95.1% |
| Erythronate | 5.1% | 18.9% | 45.3% | 68.7% |
| Sedoheptulose-7-P (S7P) | 2.3% | 10.5% | 35.8% | 55.4% |
| Fructose-6-P (F6P) | 1.1% | 5.8% | 22.4% | 40.2% |
Table 2: Illustrative Mass Isotopomer Distribution (MID) of Erythronate at 24 hours
| Mass Isotopomer | Formula | Relative Abundance |
| M+0 | C4H8O5 | 31.3% |
| M+1 | ¹³C1C3H8O5 | 68.7% |
| M+2 | ¹³C2C2H8O5 | <0.1% |
| M+3 | ¹³C3C1H8O5 | <0.1% |
| M+4 | ¹³C4H8O5 | <0.1% |
Note: The dominant M+1 peak for Erythronate is expected when using this compound, as one labeled carbon is incorporated.
References
- 1. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Erythrose-3-13C NMR Sample Preparation for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose, a tetrose monosaccharide, is a key intermediate in various metabolic pathways, including the pentose phosphate pathway.[1] Its structural analysis is crucial for understanding its biological role and for its potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is a powerful technique for elucidating the structure of carbohydrates like D-Erythrose.[2][3] The use of isotopically labeled D-Erythrose-3-13C, where the carbon atom at the C-3 position is replaced with the 13C isotope, significantly enhances the signal of this specific carbon, facilitating detailed structural and conformational analysis.
These application notes provide a detailed protocol for the preparation of this compound samples for 13C NMR spectroscopy. The protocol outlines the necessary materials, reagents, and step-by-step procedures to ensure the acquisition of high-quality NMR data for accurate structural determination.
Materials and Reagents
Equipment
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
5 mm NMR tubes
-
NMR tube caps
-
Pasteur pipettes
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)
-
Filtration system (e.g., syringe filter with a 0.22 µm pore size or a Pasteur pipette with a cotton/glass wool plug)
Reagents
-
This compound (solid)
-
Deuterated solvent (e.g., Deuterium oxide (D₂O), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD))
-
Internal Standard (optional, e.g., Trimethylsilylpropanoic acid (TSP) for D₂O, or Tetramethylsilane (TMS) for organic solvents)[4]
Quantitative Data Summary
For optimal results in 13C NMR spectroscopy, the following quantitative parameters for sample preparation are recommended:
| Parameter | Recommended Value | Notes |
| Sample Amount (this compound) | 10 - 50 mg | The higher end of the range is preferable for obtaining a good signal-to-noise ratio in a shorter acquisition time.[5][6] |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | This volume ensures a sufficient sample height in a standard 5 mm NMR tube.[5] |
| Final Sample Concentration | Approximately 20 - 120 mM | This is a typical concentration range for small molecule 13C NMR. |
| Internal Standard Concentration | 0.05 - 0.1% (w/v) | If used, the internal standard provides a reference for chemical shift calibration.[4] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a this compound sample for 13C NMR analysis.
Sample Weighing and Dissolution
-
Weighing: Accurately weigh 10-50 mg of this compound using an analytical balance and transfer it to a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial containing the sample.
-
Dissolution: Vortex the vial thoroughly to ensure complete dissolution of the this compound. Gentle warming may be applied if the sample does not dissolve readily, but be cautious of potential degradation.
Sample Filtration and Transfer
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the sample solution. This can be done by drawing the solution into a Pasteur pipette with a small, tightly packed plug of cotton or glass wool at the bottom and then carefully transferring the filtered solution into a clean 5 mm NMR tube.[6] Alternatively, a syringe filter can be used.
-
Transfer: Ensure that the final volume of the solution in the NMR tube results in a column height of at least 4 cm.
Final Sample Preparation
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Cleaning: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Data Acquisition and Analysis
The prepared this compound sample is now ready for 13C NMR data acquisition. The key feature in the resulting spectrum will be the significantly enhanced signal corresponding to the 13C-labeled carbon at the C-3 position. This prominent signal will serve as a crucial starting point for the complete assignment of the 13C NMR spectrum and subsequent structural elucidation. The chemical shifts of the other carbon atoms will also provide valuable information about the overall structure and conformation of the D-Erythrose molecule in the chosen solvent.[3][7]
Visualizations
Caption: Experimental workflow for this compound NMR sample preparation.
Caption: Logical relationship of 13C labeling to the resulting NMR spectrum.
References
- 1. Erythrose - Wikipedia [en.wikipedia.org]
- 2. search-library.ucsd.edu [search-library.ucsd.edu]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
Application Note: Tracing Nucleotide Biosynthesis using D-Erythrose-3-13C
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2] D-Erythrose-3-13C is a valuable tracer for investigating the pentose phosphate pathway (PPP) and its contribution to nucleotide biosynthesis. As an intermediate in the PPP, erythrose-4-phosphate is a direct precursor to ribose-5-phosphate, the sugar backbone of nucleotides.[2][3][4] By tracing the incorporation of the 13C label from this compound into nucleotides, researchers can gain insights into the activity of this crucial pathway under various physiological and pathological conditions. This application note provides a detailed protocol for using this compound to study nucleotide biosynthesis in mammalian cells, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Principle
D-Erythrose is a four-carbon sugar that, once it enters the cell, is phosphorylated to D-Erythrose-4-phosphate. This intermediate is a key component of the non-oxidative branch of the pentose phosphate pathway.[2][3] Transketolase and transaldolase reactions within the PPP utilize erythrose-4-phosphate to generate other sugar phosphates, including ribose-5-phosphate. Ribose-5-phosphate is then converted to phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used for the de novo synthesis of both purine and pyrimidine nucleotides. By using D-Erythrose specifically labeled with 13C at the third carbon position, the fate of this carbon atom can be tracked as it is incorporated into the ribose moiety of nucleotides. Mass spectrometry is then employed to detect the mass shift resulting from the 13C incorporation, allowing for the quantification of the contribution of the PPP to nucleotide biosynthesis.
Materials and Reagents
-
This compound (MedChemExpress or other reputable supplier)
-
Mammalian cell line of interest (e.g., A549, HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Internal standards for nucleotides (optional, for absolute quantification)
Experimental Workflow
Figure 1. A high-level overview of the experimental workflow.
Detailed Protocols
Cell Culture and Labeling
-
Cell Seeding: Seed the mammalian cells of choice in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium (e.g., glucose-free DMEM) with dialyzed FBS, penicillin-streptomycin, and this compound at a final concentration of 1-5 mM. The use of dialyzed FBS is recommended to minimize the presence of unlabeled sugars.
-
Labeling:
-
Aspirate the growth medium from the cells and wash once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time for achieving isotopic steady-state.
-
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Cell Lysis and Extraction:
-
Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis and extraction of intracellular metabolites.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: Separate the nucleotides using a liquid chromatography system. A reversed-phase C18 column or a HILIC column can be used. A typical gradient for a C18 column would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes.
-
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Acquisition Mode: Full scan mode to detect all ions, and targeted MS/MS (or parallel reaction monitoring, PRM) for specific nucleotides to confirm their identity and quantify isotopologue distribution.
-
Mass Range: m/z 100-1000.
-
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the nucleotides of interest (e.g., ATP, GTP, CTP, UTP) based on their accurate mass and retention time.
-
Isotopologue Distribution: Extract the ion chromatograms for each nucleotide and its expected 13C-labeled isotopologues. The mass of a metabolite will increase by approximately 1.00335 Da for each incorporated 13C atom.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of 13C (approximately 1.1%). This can be done using established algorithms or software packages.
-
Calculation of Fractional Enrichment: Calculate the fractional enrichment of 13C in each nucleotide pool to determine the extent of incorporation from this compound.
-
Metabolic Flux Analysis: The fractional enrichment data can be used in metabolic flux analysis (MFA) models to quantify the flux through the pentose phosphate pathway and its contribution to nucleotide biosynthesis.
Expected Results and Data Presentation
The incorporation of the 13C label from this compound is expected to be observed in the ribose moiety of nucleotides. The following tables provide a hypothetical example of the expected quantitative data.
Table 1: Fractional Enrichment of 13C in Nucleotides after 24h Labeling with this compound
| Nucleotide | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 |
| ATP | 0.65 | 0.25 | 0.07 | 0.02 | 0.01 | <0.01 |
| GTP | 0.68 | 0.23 | 0.06 | 0.02 | 0.01 | <0.01 |
| CTP | 0.72 | 0.20 | 0.05 | 0.02 | 0.01 | <0.01 |
| UTP | 0.70 | 0.21 | 0.06 | 0.02 | 0.01 | <0.01 |
Table 2: Time Course of M+1 Isotopologue Abundance in ATP
| Time (hours) | M+1 Fractional Abundance |
| 0 | 0.01 (Natural Abundance) |
| 1 | 0.08 |
| 4 | 0.18 |
| 8 | 0.23 |
| 24 | 0.25 |
Visualization of Metabolic Pathway
Figure 2. Incorporation of this compound into nucleotide biosynthesis via the PPP.
Troubleshooting
-
Low 13C incorporation:
-
Increase the concentration of this compound in the labeling medium.
-
Increase the labeling time.
-
Ensure that the cells are metabolically active.
-
Use dialyzed FBS to reduce competition from unlabeled sugars.
-
-
High background noise in MS data:
-
Optimize the sample preparation and metabolite extraction protocol to remove interfering substances.
-
Use a high-resolution mass spectrometer.
-
-
Poor chromatographic separation:
-
Optimize the LC gradient and column chemistry.
-
Conclusion
The use of this compound as a tracer provides a targeted approach to investigate the contribution of the pentose phosphate pathway to nucleotide biosynthesis. The protocol outlined in this application note offers a robust framework for researchers and drug development professionals to study the regulation of this critical metabolic pathway and its implications in health and disease. This method can be adapted to various cell types and experimental conditions to gain valuable insights into cellular metabolism.
References
- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 4. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: D-Erythrose-4-¹³C in Microbial Metabolism Studies
Introduction
Stable isotope tracing is a powerful technique for elucidating the complexities of microbial metabolism. By supplying ¹³C-labeled substrates to microorganisms, researchers can track the flow of carbon atoms through intricate metabolic networks. This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of intracellular reaction rates (fluxes), providing deep insights into cellular physiology, identifying metabolic bottlenecks, and revealing the operational status of different pathways.[1][2][3][4]
While the specific isotopologue D-Erythrose-3-¹³C is not commonly utilized as a primary tracer, its phosphorylated form, D-Erythrose-4-phosphate (E4P) , is a critical intermediate in central carbon metabolism. E4P is a cornerstone of the non-oxidative Pentose Phosphate Pathway (PPP) and serves as a direct precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[5][6] Therefore, studies involving ¹³C-labeled tracers are frequently designed to probe the flux through and from the E4P node. This is typically achieved by feeding microbes a primary labeled carbon source, such as [¹³C]glucose, and analyzing the resulting labeling patterns in E4P-derived products.
These notes detail the applications, protocols, and data interpretation related to tracing the metabolic fate of the erythrose backbone in microorganisms, with a focus on the central role of D-Erythrose-4-phosphate.
Key Applications
-
Quantifying Pentose Phosphate Pathway (PPP) Flux: The PPP is a crucial pathway for generating NADPH, a primary source of reducing power for biosynthetic reactions and oxidative stress defense, and for producing precursors for nucleotide synthesis.[7] E4P is a key intermediate in the non-oxidative branch of the PPP, where it is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase. By analyzing the ¹³C labeling patterns in PPP intermediates and downstream metabolites after administering a tracer like [1,2-¹³C₂]glucose, researchers can precisely quantify the proportion of carbon that is funneled through the PPP versus glycolysis.[8]
-
Elucidating Aromatic Amino Acid Biosynthesis: D-Erythrose-4-phosphate and phosphoenolpyruvate (PEP) are the starting precursors for the shikimate pathway, which leads to the synthesis of aromatic amino acids. Tracing ¹³C from a labeled substrate through E4P and into phenylalanine or tyrosine provides a direct measure of the flux towards this essential biosynthetic route. This is critical for metabolic engineering efforts aimed at overproducing these amino acids or their derivatives.
-
Discovering Novel Metabolic Pathways: Isotopic labeling can uncover previously unknown metabolic routes. For example, studies in Brucella species revealed a novel pathway where the four-carbon sugar alcohol erythritol is metabolized directly into D-Erythrose-4-phosphate, feeding exclusively into the PPP.[9][10][11] Using [U-¹³C]erythritol as a tracer and analyzing the isotopomers of downstream amino acids confirmed this unique metabolic capability, which is linked to the pathogen's virulence.[9]
Data Presentation
Quantitative data from ¹³C tracer experiments are typically presented as flux maps or in tables summarizing flux values or mass isotopomer distributions.
Table 1: Example of Metabolic Flux Changes in Response to Environmental Stress
This table illustrates how ¹³C-MFA can be used to quantify changes in central carbon metabolism fluxes (normalized to a glucose uptake rate of 100) in a model bacterium under normal and oxidative stress conditions.
| Metabolic Flux | Normal Conditions | Oxidative Stress | Fold Change |
| Glucose Uptake | 100 | 100 | 1.0 |
| Glycolysis (PFK) | 75.2 ± 3.1 | 55.8 ± 4.5 | -0.74 |
| Pentose Phosphate Pathway (G6PDH) | 24.8 ± 3.1 | 44.2 ± 4.5 | +1.78 |
| E4P -> Shikimate Pathway | 5.1 ± 0.8 | 8.3 ± 1.1 | +1.63 |
| TCA Cycle (Citrate Synthase) | 60.5 ± 5.5 | 48.1 ± 6.2 | -0.80 |
Data are hypothetical examples derived from typical MFA studies.
Table 2: Mass Isotopomer Distribution in Phenylalanine from [U-¹³C₄]Erythritol Labeling
This table shows the expected mass isotopomer distribution (MID) in phenylalanine from a labeling experiment in Brucella fed with 20% [U-¹³C₄]erythritol. The observed M+4 peak provides strong evidence that erythritol is converted directly to E4P.
| Isotopomer | Description | Predicted Abundance (%) | Observed Abundance (%) |
| M+0 | Unlabeled Phenylalanine | 80.0 | 79.5 ± 0.5 |
| M+1 | Phenylalanine with one ¹³C | 2.5 | 2.8 ± 0.2 |
| M+2 | Phenylalanine with two ¹³C | 1.5 | 1.9 ± 0.2 |
| M+3 | Phenylalanine with three ¹³C | 5.0 | 4.9 ± 0.3 |
| M+4 | Phenylalanine with four ¹³C | 10.0 | 9.8 ± 0.4 |
| M+5 to M+9 | Phenylalanine with >four ¹³C | <1.0 | 1.1 ± 0.1 |
Data are adapted from the findings reported in studies on Brucella metabolism.[9]
Experimental Protocols
Protocol 1: General ¹³C Labeling Experiment for Microbial Cultures
This protocol outlines the steps for conducting a steady-state ¹³C labeling experiment to analyze central carbon metabolism.
1. Pre-culture Preparation: a. Inoculate a single colony of the microorganism into a liquid medium (e.g., Luria-Bertani or a defined minimal medium). b. Grow the culture overnight at the optimal temperature and shaking speed to reach the late exponential phase.
2. Main Culture and Labeling: a. Inoculate a fresh flask of defined minimal medium with the pre-culture to a starting OD₆₀₀ of ~0.05. The sole carbon source should be unlabeled (e.g., glucose). b. Grow the culture under controlled conditions (temperature, pH, aeration) in a chemostat or in batch cultures to ensure a metabolic steady state. c. When the culture reaches the mid-exponential phase (OD₆₀₀ of ~0.8-1.0), switch to a labeling medium. This medium is identical to the growth medium but contains a specific ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose). d. Continue the incubation for a duration sufficient to achieve isotopic steady state in the metabolites of interest (typically 1-2 doubling times).
3. Rapid Sampling and Quenching: a. Withdraw a defined volume of the cell culture (e.g., 5 mL). b. Immediately quench all metabolic activity by transferring the cell suspension into a quenching solution kept at a very low temperature (e.g., -40°C 60% methanol solution). This step is critical to prevent metabolite degradation or alteration. c. Centrifuge the quenched sample at a low temperature (e.g., -20°C) to pellet the cells. d. Discard the supernatant and store the cell pellet at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction and Analysis by GC-MS
This protocol describes the extraction of intracellular metabolites and their analysis to determine ¹³C labeling patterns.
1. Metabolite Extraction: a. Resuspend the frozen cell pellet in a cold extraction solvent (e.g., 1 mL of 50:50 methanol:water solution). b. Lyse the cells using physical methods such as bead beating or sonication, ensuring the sample remains cold to prevent enzymatic activity. c. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris. d. Collect the supernatant containing the polar metabolites.
2. Sample Derivatization for GC-MS: a. Lyophilize the metabolite extract to complete dryness. b. To derivatize the proteinogenic amino acids (if analyzing biomass hydrolysates) or other polar metabolites, add a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). c. Incubate the sample at an elevated temperature (e.g., 70°C for 1 hour) to ensure complete derivatization.
3. GC-MS Analysis: a. Inject the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system. b. The GC separates the different metabolites based on their volatility and interaction with the column. c. The MS fragments the derivatized metabolites and detects the mass-to-charge ratio (m/z) of the fragments. d. The resulting mass spectra provide the mass isotopomer distribution for each metabolite, revealing the incorporation of ¹³C atoms.
4. Data Analysis: a. Correct the raw mass isotopomer distributions for the natural abundance of ¹³C. b. Use specialized software (e.g., OpenFLUX2, 13CFLUX2) to calculate the metabolic fluxes by fitting the experimental labeling data to a metabolic network model.[1]
Mandatory Visualizations
Caption: Central metabolism showing the role of D-Erythrose-4-P.
Caption: Experimental workflow for a ¹³C-Metabolic Flux Analysis study.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13cflux.net [13cflux.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling with D-Erythrose-3-13C
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-Erythrose, a four-carbon aldose sugar, is a key intermediate in central carbon metabolism. As its phosphorylated form, Erythrose-4-Phosphate (E4P), it serves as a critical branch point in the non-oxidative phase of the Pentose Phosphate Pathway (PPP). The use of stable isotope-labeled D-Erythrose, specifically D-Erythrose-3-13C, in animal models provides a powerful tool to trace the metabolic fate of this sugar and quantify fluxes through interconnected pathways.
Primary Applications:
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Probing the Pentose Phosphate Pathway (PPP): this compound is an excellent tracer for investigating the dynamics of the non-oxidative PPP. Upon entering the cell and being phosphorylated, it forms D-Erythrose-4-Phosphate with the 13C label at the C3 position. This allows for the precise tracking of carbon shuffling by the enzymes transketolase and transaldolase.
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Investigating Aromatic Amino Acid Synthesis: E4P is a direct precursor, along with phosphoenolpyruvate (PEP), for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[1] Using this compound enables researchers to quantify the contribution of the PPP to the de novo synthesis of these essential amino acids in various physiological and pathological states.
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Assessing Nucleotide Synthesis: The PPP is the primary source of ribose-5-phosphate, the backbone of nucleotides. By tracing the flow of the 13C label from erythrose into the ribose component of nucleotides, researchers can assess the rate of de novo nucleotide biosynthesis, a pathway often upregulated in cancer and other proliferative diseases.
Metabolic Fate of this compound:
It is anticipated that exogenously administered D-Erythrose is taken up by cells and phosphorylated by a kinase to yield D-Erythrose-4-Phosphate (E4P). The 13C label remains at the third carbon position. This 3-13C-E4P then enters the non-oxidative PPP, where it is a substrate for transketolase and transaldolase. These enzymes rearrange carbon skeletons, transferring the 13C label to other key intermediates of glycolysis and the PPP, such as fructose-6-phosphate (F6P), sedoheptulose-7-phosphate (S7P), and glyceraldehyde-3-phosphate (G3P). The specific labeling patterns that emerge in these downstream metabolites can be analyzed to calculate the relative activities of these enzymes and the overall pathway flux.
Hypothetical Quantitative Data
The following table represents hypothetical, yet expected, 13C enrichment data in key metabolites from mouse liver tissue 90 minutes after a bolus injection of this compound. This data is for illustrative purposes to demonstrate the potential outcomes of a tracer study. Actual results may vary based on experimental conditions.
| Metabolite | Isotopologue | Expected Fractional 13C Enrichment (%) | Primary Pathway |
| Erythrose-4-Phosphate | M+1 (at C3) | 15.0 | Direct Phosphorylation |
| Sedoheptulose-7-Phosphate | M+1 (at C5) | 8.5 | Transketolase |
| Fructose-6-Phosphate | M+1 (at C3) | 5.0 | Transaldolase |
| Fructose-6-Phosphate | M+1 (at C5) | 3.5 | Transketolase |
| Ribose-5-Phosphate | M+1 (at C3) | 4.2 | Reversible PPP |
| Phenylalanine | M+1 | 2.5 | Shikimate Pathway |
| Tyrosine | M+1 | 2.1 | Shikimate Pathway |
| Serine | M+1 (at C1) | 1.8 | Glycolysis/Gluconeogenesis |
Experimental Protocols
This section provides a detailed protocol for an in vivo metabolic labeling study in a mouse model using this compound. The protocol is adapted from established methods for 13C-glucose tracer studies.[2][3]
Protocol 1: Bolus Intraperitoneal Injection of this compound
This protocol is suitable for studies requiring a rapid introduction of the tracer and for assessing metabolic flux over a short time course.
Materials:
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This compound (sterile, pyrogen-free)
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Sterile 0.9% saline
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C57BL/6 mice (8-10 weeks old), fasted for 3-6 hours[2]
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Insulin syringes (28G or smaller)
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Tools for dissection and tissue collection
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Liquid nitrogen
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Sample storage tubes pre-chilled on dry ice
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Anesthesia (e.g., isoflurane)
Procedure:
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Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline at a concentration of 40 mg/mL. Ensure complete dissolution.
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Animal Preparation: Fast mice for 3-6 hours prior to injection to reduce endogenous glucose levels.[2] Weigh each mouse to determine the precise injection volume.
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Tracer Administration: Anesthetize the mouse lightly with isoflurane. Administer the this compound solution via intraperitoneal (IP) injection. A typical dose is 4 mg/g of body weight.[3] For a 25g mouse, this would be 100 mg of the tracer, corresponding to a 2.5 mL injection volume. Record the exact time of injection.
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Labeling Period: Allow the tracer to circulate and be metabolized. A 90-minute labeling period is a good starting point for assessing labeling in TCA cycle and related intermediates.[3] The optimal time may need to be determined empirically for specific tissues and pathways.
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Tissue Collection: At the end of the labeling period, deeply anesthetize the mouse. Collect blood via cardiac puncture. Proceed immediately to dissect the tissues of interest (e.g., liver, heart, kidney, brain).
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Flash Freezing: Quickly rinse tissues in ice-cold saline to remove excess blood, blot dry, and immediately flash-freeze in liquid nitrogen. This step is critical to quench all metabolic activity.
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Sample Storage: Store frozen tissue samples and plasma at -80°C until metabolite extraction and analysis.
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Metabolite Extraction and Analysis: Metabolites can be extracted from tissues using methods such as methanol/chloroform/water extraction. The 13C labeling patterns in the metabolites are then quantified using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Metabolic Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: D-Erythrose-3-13C Labeling Experiments
Welcome to the technical support center for D-Erythrose-3-13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the use of this compound as a metabolic tracer.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound labeling experiments.
Question: Why am I observing low incorporation of the 13C label from this compound into my target metabolites?
Answer:
Low incorporation of the 13C label can stem from several factors, ranging from experimental setup to cellular metabolism. Here’s a step-by-step guide to troubleshoot this issue:
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Verify Cellular Uptake:
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Problem: Cells may not be efficiently taking up D-Erythrose. While many cell lines can transport erythrose, the efficiency can vary.
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Solution: Confirm the expression of appropriate sugar transporters in your cell line. Consider a time-course experiment to measure the intracellular concentration of this compound shortly after its introduction to the culture medium.
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Optimize Tracer Concentration and Labeling Duration:
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Problem: The concentration of this compound or the labeling duration may be insufficient to achieve detectable enrichment.
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Solution:
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Increase the concentration of this compound in the medium. However, be cautious of potential toxic effects at very high concentrations.
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Extend the labeling period to allow for greater incorporation into downstream metabolites. Isotopic steady state for pathways like the pentose phosphate pathway (PPP) and downstream amino acid synthesis can take several hours to reach.[1]
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-
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Check for Competing Carbon Sources:
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Problem: The presence of other carbon sources in the medium (e.g., high levels of glucose, glutamine, or components in fetal bovine serum) can dilute the 13C label.
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Solution: Use a defined medium with known concentrations of all carbon sources. If possible, reduce the concentration of unlabeled glucose or other competing substrates. When labeling aromatic amino acids in bacteria, it is common to use unlabeled glucose in combination with labeled erythrose.[2]
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Assess Cell Health and Metabolic State:
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Problem: Cells that are stressed, senescent, or in a low metabolic state will have reduced metabolic flux, leading to lower label incorporation.
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Solution: Ensure cells are in a healthy, proliferative state during the experiment. Monitor cell viability and growth rate.
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Question: I am seeing 13C labels in unexpected positions in my metabolites (isotope scrambling). What could be the cause and how can I address it?
Answer:
Isotope scrambling, the distribution of the 13C label to positions other than those predicted by canonical metabolic pathways, is a known issue, particularly when using certain labeled erythrose isomers.
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Cause: While 1-13C and 2-13C erythrose generally result in predictable labeling patterns, the use of 3-13C and 4-13C erythrose has been shown to cause some scrambling.[2] This is due to the reversibility of reactions in the non-oxidative pentose phosphate pathway and other interconnected pathways, which can redistribute the labeled carbon atom. For instance, with 3-13C erythrose, a 13C label may unexpectedly appear in the gamma position of phenylalanine.[2]
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Solution:
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Tracer Selection: If highly specific positional labeling is critical, consider using 1-13C or 2-13C erythrose, which exhibit less scrambling.[2]
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Metabolic Modeling: For metabolic flux analysis, it is crucial to use a metabolic model that accounts for bidirectional reactions and potential scrambling pathways. This will allow for a more accurate interpretation of the observed labeling patterns.
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Combined Tracers: In some cases, using a combination of labeled erythrose and another labeled substrate (e.g., 13C-glucose) can help to better resolve fluxes and understand scrambling patterns.[2]
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Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways traced by this compound?
A1: D-Erythrose is a four-carbon sugar that is primarily metabolized through the pentose phosphate pathway (PPP). After phosphorylation to erythrose-4-phosphate, it serves as a key intermediate in the non-oxidative branch of the PPP.[3][4][5][6] Consequently, this compound is an excellent tracer for:
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Pentose Phosphate Pathway (PPP): To quantify the flux through the non-oxidative branch.
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Aromatic Amino Acid Biosynthesis: Erythrose-4-phosphate is a direct precursor for the synthesis of tryptophan, phenylalanine, and tyrosine via the shikimate pathway.[3][5]
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Nucleotide Synthesis: Through its connection to the PPP, the label can be traced into ribose-5-phosphate, a precursor for nucleotide biosynthesis.
Q2: How do I correct for the natural abundance of 13C in my mass spectrometry data?
A2: Correcting for the natural 1.1% abundance of 13C is a critical step for accurate quantification of label incorporation. Uncorrected data can lead to significant overestimation of low-level labeling. Several software tools are available to perform this correction, including IsoCorrectoR. These tools use algorithms to subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions.
Q3: When should I choose this compound over a more common tracer like 13C-glucose?
A3: The choice of tracer depends on the specific metabolic pathway you are investigating.
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Use this compound when: Your primary interest is in the non-oxidative pentose phosphate pathway or the biosynthesis of aromatic amino acids. Erythrose enters these pathways more directly than glucose, providing a more specific and often stronger signal.[2]
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Use 13C-glucose when: You are studying glycolysis, the TCA cycle, or want a more global overview of central carbon metabolism. Glucose is the primary cellular fuel and will label a wider range of metabolic pathways.[7][8] In some experimental designs, a combination of both tracers can provide complementary information.[2]
Q4: What are the expected labeling patterns for aromatic amino acids when using different positionally labeled erythrose?
A4: The labeling pattern in aromatic amino acids is dependent on which carbon of erythrose is labeled. The following table summarizes the expected primary labeled positions in the aromatic rings of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
| Labeled Erythrose | Phe | Tyr | Trp |
| 1-13C-Erythrose | ζ | ζ | ζ2 |
| 2-13C-Erythrose | ε1/ε2 | ε1/ε2 | η2 |
| 3-13C-Erythrose | ε1/ε2 | ε1/ε2 | ζ3 |
| 4-13C-Erythrose | δ1/δ2 | δ1/δ2 | ε3 |
| Data derived from Weininger et al., 2017.[2] Note that for Phe and Tyr, the ε and δ positions often show averaged signals due to rapid ring flips. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Cultured Mammalian Cells for Metabolomics Analysis
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Cell Culture:
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Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
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Ensure cells are in the exponential growth phase.
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Preparation of Labeling Medium:
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Prepare a custom medium that is identical to your standard growth medium but lacks the unlabeled carbon source you wish to replace (e.g., glucose).
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Dissolve this compound in this base medium to the desired final concentration (e.g., 5-10 mM). The optimal concentration may need to be determined empirically for your specific cell line and experimental goals.
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If necessary, supplement with a reduced concentration of unlabeled glucose to maintain cell viability.
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Sterile-filter the final labeling medium.
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Labeling Experiment:
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Aspirate the standard growth medium from the cells.
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Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed this compound labeling medium to the cells.
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Incubate the cells for the desired labeling period. This can range from a few hours to 24 hours or more, depending on the target metabolites and the time required to approach isotopic steady state.
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Metabolite Extraction:
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Place the culture plates on ice.
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Quickly aspirate the labeling medium.
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Wash the cells once with ice-cold PBS.
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Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
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Scrape the cells and collect the cell lysate into a microcentrifuge tube.
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Incubate on ice for 15-20 minutes to ensure complete extraction.
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Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
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Dry the metabolite extract, for example, using a vacuum concentrator.
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Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS).
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Analyze the samples to determine the mass isotopomer distributions of your target metabolites.
-
Visualizations
Caption: Workflow for a this compound labeling experiment.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Erythrose-3-13C for Cell Culture Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Erythrose-3-13C in cell culture experiments for metabolic labeling and flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for my cell line?
A1: The optimal concentration of this compound is cell-line dependent and needs to be determined empirically. A good starting point for a dose-response experiment is to test a range of concentrations from 0.5 g/L to 5 g/L. This range is based on typical glucose concentrations in cell culture media and concentrations of labeled erythrose used in bacterial cultures. It is crucial to perform a cytotoxicity assay in parallel to ensure that the chosen concentration does not negatively impact cell viability.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to achieve isotopic steady state depends on the metabolic pathways of interest. For glycolytic intermediates, a shorter incubation of a few hours may be sufficient. However, for intermediates in pathways like the tricarboxylic acid (TCA) cycle, a longer incubation of 24 hours or more might be necessary. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling time for your specific experimental goals.
Q3: Can I replace glucose in my medium entirely with this compound?
A3: It is generally not recommended to completely replace glucose with this compound, as erythrose metabolism may not fully support all cellular functions in the same way as glucose. D-Erythrose is a four-carbon sugar that primarily feeds into the pentose phosphate pathway. A common approach is to supplement a low-glucose medium with this compound.
Q4: My labeling efficiency with this compound is low. What are the possible causes and solutions?
A4: Low labeling efficiency can be due to several factors:
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Suboptimal Concentration: The concentration of this compound may be too low. Refer to the dose-response optimization protocol below.
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Insufficient Incubation Time: The cells may not have reached isotopic steady state. Increase the incubation time.
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High Endogenous Pools: Large intracellular pools of unlabeled erythrose or its metabolites can dilute the labeled compound. Consider a pre-incubation period in a medium lacking the unlabeled equivalent.
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Cell Viability Issues: If the concentration is too high, it may be causing cytotoxicity, leading to reduced metabolic activity.
Troubleshooting Guides
Issue 1: High Cell Death Observed After Incubation with this compound
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Potential Cause: The concentration of this compound is cytotoxic to the cells.
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Troubleshooting Steps:
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Perform a Dose-Response Cytotoxicity Assay: Culture your cells with a range of this compound concentrations (e.g., 0.1 g/L to 10 g/L).
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Assess Cell Viability: Use a standard cytotoxicity assay such as MTT, Calcein-AM/EthD-1, or a luminescent dead-cell protease assay to determine the percentage of viable cells at each concentration.
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Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) to understand the toxicity profile.
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Select a Non-Toxic Concentration: Choose a concentration for your labeling experiments that results in high cell viability (e.g., >90%).
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Issue 2: Inconsistent or Unreliable Labeling Patterns
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Potential Cause: The experimental conditions are not optimized, leading to variability in metabolic flux.
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Troubleshooting Steps:
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Ensure Isotopic Steady State: Verify that your incubation time is sufficient for the label to be incorporated throughout the metabolic network of interest. This can be confirmed by analyzing the labeling pattern of key metabolites at different time points.
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Control for Cell Density: Ensure that cells are in the exponential growth phase and at a consistent density across all experimental replicates.
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Maintain Consistent Culture Conditions: Factors such as pH, oxygen levels, and nutrient concentrations in the medium should be carefully controlled as they can significantly impact cellular metabolism.
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Use Parallel Labeling: Consider performing parallel experiments with other labeled substrates, such as [U-13C]glucose or [U-13C]glutamine, to gain a more comprehensive understanding of the metabolic fluxes.[1]
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Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell culture studies.
Materials:
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Your mammalian cell line of interest
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Complete cell culture medium
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This compound
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96-well cell culture plates
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Cytotoxicity assay kit (e.g., MTT, Calcein-AM/EthD-1)
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Plate reader (colorimetric or fluorometric)
Methodology:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
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Prepare this compound dilutions: Prepare a series of concentrations of this compound in your cell culture medium. A suggested range is 0, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 g/L.
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Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions. Include a vehicle-only control.
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Incubation: Incubate the plate for your intended experimental duration (e.g., 24 or 48 hours).
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Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control.
| This compound (g/L) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 ± 3 |
| 0.5 | 97 ± 4 |
| 1.0 | 95 ± 5 |
| 2.5 | 92 ± 6 |
| 5.0 | 85 ± 7 |
| 7.5 | 60 ± 8 |
| 10.0 | 40 ± 9 |
| Table 1: Example data from a dose-response cytotoxicity assay. The optimal concentration would be selected from the range where cell viability remains high (e.g., 1-2.5 g/L in this example). |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Entry of D-Erythrose into central carbon metabolism.
References
Technical Support Center: D-Erythrose-4-¹³C Metabolic Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low ¹³C incorporation from D-Erythrose-4-¹³C in their metabolic labeling experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during ¹³C labeling experiments with D-Erythrose-4-¹³C in a question-and-answer format.
Question 1: Why am I observing lower than expected ¹³C incorporation from D-Erythrose-4-¹³C into my target molecules?
Answer: Low incorporation of ¹³C from D-Erythrose-4-¹³C can stem from several factors, ranging from suboptimal experimental conditions to inherent cellular processes. Here are the most common causes and troubleshooting steps:
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Suboptimal Concentration of D-Erythrose-4-¹³C: The concentration of the tracer is critical. For labeling aromatic amino acids in E. coli, concentrations between 1-2 g/L are often recommended.[1] For Phenylalanine (Phe) and Tyrosine (Tyr), 1 g/L may be sufficient, while Tryptophan (Trp) can benefit from up to 2 g/L.[1]
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Competition with Other Carbon Sources: D-Erythrose-4-¹³C is often used in conjunction with other carbon sources like glucose or pyruvate.[1] High concentrations of these other carbon sources can outcompete erythrose for cellular uptake and metabolism. Consider adjusting the ratio of D-Erythrose-4-¹³C to other carbon sources in your media.
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Suboptimal Cell Health and Viability: Poor cell health can lead to reduced metabolic activity and consequently, lower incorporation of the tracer. Ensure your cells are in the logarithmic growth phase and exhibit high viability before initiating the labeling experiment. At high concentrations (e.g., 500 mg/L), D-erythrose has been shown to be cytotoxic to some cancer cell lines.[2]
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Instability of D-Erythrose in Culture Media: While specific data on the stability of D-erythrose in cell culture media is limited, sugars in aqueous solutions can degrade over time, influenced by factors like pH and temperature. It is advisable to prepare fresh media with D-Erythrose-4-¹³C shortly before use.
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Inefficient Cellular Uptake: The efficiency of erythrose transport into the cell can be a limiting factor. The specific transporters for erythrose in many cell types are not well-characterized. In E. coli, native transporter systems can be responsible for erythritol (a related sugar alcohol) transport.[3]
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Metabolic Scrambling: In some instances, the ¹³C label from D-Erythrose-4-¹³C can be "scrambled" and appear in unexpected positions within a molecule or in other molecules entirely. This can be a consequence of the metabolic network's flexibility.[1]
Question 2: How can I optimize the concentration of D-Erythrose-4-¹³C in my experiment?
Answer: Optimization of the tracer concentration is crucial for achieving desired labeling efficiency without compromising cell health.
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For E. coli Protein Expression: Start with a concentration of 1 g/L of D-Erythrose-4-¹³C in your minimal medium, in addition to your primary carbon source (e.g., 2 g/L of unlabeled glucose).[1] If labeling of tryptophan is a priority, consider increasing the D-Erythrose-4-¹³C concentration to 2 g/L.[1]
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For Mammalian Cell Culture: There is limited specific guidance for D-Erythrose-4-¹³C in mammalian cells. It is recommended to perform a dose-response experiment, starting with a low concentration (e.g., 0.1 g/L) and gradually increasing it while monitoring cell viability and ¹³C incorporation. Be mindful of potential cytotoxicity at higher concentrations.[2]
Question 3: My cells are growing poorly after the addition of D-Erythrose-4-¹³C. What could be the cause?
Answer: Poor cell growth upon addition of the tracer can be attributed to several factors:
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Cytotoxicity: As mentioned, D-erythrose has been shown to have cytotoxic effects on some cancer cell lines at concentrations around 400-500 mg/L.[2] If you are working with a sensitive cell line, you may need to lower the concentration of the tracer.
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Metabolic Burden: The introduction of a new carbon source can sometimes place a metabolic burden on the cells, especially if they need to upregulate specific transport or metabolic pathways.
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Media Imbalance: The addition of D-Erythrose-4-¹³C might slightly alter the osmolarity or nutrient balance of your culture medium.
To mitigate these issues, perform a pilot experiment to assess the tolerance of your specific cell line to a range of D-Erythrose-4-¹³C concentrations.
Question 4: I am observing ¹³C labels in unexpected positions or in other amino acids. What is happening?
Answer: This phenomenon, known as "label scrambling," can occur with certain labeled precursors, including 3-¹³C and 4-¹³C erythrose.[1] The carbon backbone of the tracer can be rearranged by various metabolic pathways, leading to the distribution of the ¹³C label to other positions. For instance, erythrose-4-phosphate can be converted to ribose-5-phosphate via the pentose phosphate pathway, potentially leading to labeled histidine.[1] While this can be a source of noise for targeted labeling, it can also provide insights into metabolic flux through alternative pathways.
Quantitative Data Summary
The following table summarizes the expected ¹³C incorporation levels in the aromatic amino acids of the protein FKBP12 expressed in E. coli using 2 g/L of different site-selectively ¹³C-enriched erythrose in combination with 2 g/L of unlabeled glucose.
| Labeled Precursor | Amino Acid | Labeled Position | ¹³C Incorporation (%) |
| [1-¹³C]-Erythrose | Phe | ε1, ε2 | 20 |
| Tyr | ε1, ε2 | 20 | |
| Trp | ζ2 | 40 | |
| [2-¹³C]-Erythrose | Phe | ζ | 20 |
| Tyr | ζ | 20 | |
| Trp | η2 | 40 | |
| [3-¹³C]-Erythrose | Phe | δ1, δ2 | 20 |
| Tyr | δ1, δ2 | 20 | |
| Trp | ζ3 | 40 | |
| [4-¹³C]-Erythrose | Phe | δ1, δ2 | 40 |
| Tyr | δ1, δ2 | 40 | |
| Trp | ε3 | 20 |
Data adapted from Weininger, U. et al. (2017). Site-selective ¹³C labeling of proteins using erythrose. Journal of Biomolecular NMR, 67(3), 191–200.[1]
Key Experimental Protocols
Protocol 1: Site-Selective ¹³C Labeling of Aromatic Amino Acids in E. coli
This protocol is adapted from Weininger, U. et al. (2017)[1] and is suitable for expressing proteins in E. coli with ¹³C-labeled aromatic residues.
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium containing 1 g/L ¹⁵N NH₄Cl and 2 g/L of unlabeled glucose.
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Add Labeled Erythrose: At the beginning of the culture, supplement the medium with 1-2 g/L of the desired site-selectively ¹³C-enriched erythrose (e.g., D-Erythrose-4-¹³C).
-
Inoculation and Growth: Inoculate the medium with your E. coli expression strain and grow at the optimal temperature for your protein until the OD₆₀₀ reaches ~0.8.
-
Induction: Induce protein expression by adding 1 mM IPTG.
-
Expression: Continue the protein expression for 18 hours at 25°C.
-
Harvest and Purification: Harvest the cells by centrifugation and purify your protein of interest using standard protocols.
-
Analysis: Analyze the ¹³C incorporation using mass spectrometry or NMR spectroscopy.
Visualizations
Metabolic Pathway of D-Erythrose-4-¹³C
The following diagram illustrates the entry of D-Erythrose-4-¹³C into the central carbon metabolism. Erythrose is first phosphorylated to Erythrose-4-Phosphate, which is a key intermediate in the Pentose Phosphate Pathway and a precursor for the biosynthesis of aromatic amino acids.
References
Minimizing isotopic scrambling in D-Erythrose-3-13C tracer experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in D-Erythrose-3-13C tracer experiments for accurate metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a significant issue with this compound tracers?
A1: Isotopic scrambling refers to the undesired randomization of the 13C label within the carbon backbone of a metabolite. When using this compound, the goal is to trace the path of the labeled carbon at position 3 through metabolic pathways. However, reversible enzymatic reactions, particularly in the non-oxidative Pentose Phosphate Pathway (PPP), can shuffle the carbon atoms. This scrambling leads to a distribution of the 13C label across multiple positions in downstream metabolites, which complicates the interpretation of mass isotopomer distributions (MIDs) and can lead to inaccurate calculations of metabolic fluxes.[1]
Q2: What are the primary biochemical causes of isotopic scrambling for erythrose-derived carbons?
A2: The primary causes are the reversible reactions catalyzed by the enzymes transketolase and transaldolase in the Pentose Phosphate Pathway. D-Erythrose is metabolized as D-Erythrose-4-Phosphate, which is a key substrate for these enzymes.[2] Their bidirectional nature allows the 13C label from this compound to be shuffled into different positions on other sugar phosphates like fructose-6-phosphate, sedoheptulose-7-phosphate, and glyceraldehyde-3-phosphate, obscuring the direct metabolic path.
Q3: How can experimental conditions be optimized to minimize scrambling during the labeling phase?
A3: Optimizing experimental conditions is crucial. A key strategy is to ensure cells reach an isotopic steady state, where the rate of label incorporation into metabolites becomes constant.[1][3] To verify this, you should measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) to confirm that the labeling patterns are stable.[3] If labeling changes over time, an isotopic non-stationary 13C-MFA (INST-MFA) approach may be necessary.[3] Additionally, using a consistent and validated cell culture protocol is essential for reproducibility.
Q4: What are the most critical steps in sample preparation to prevent ex vivo scrambling?
A4: The most critical step is rapid and effective quenching of metabolic activity. This is essential to halt enzymatic reactions instantly and preserve the in vivo labeling patterns. Inefficient quenching can allow enzymes to continue scrambling isotopes after sample collection. This is typically followed by a cold metabolite extraction procedure.
Q5: Which analytical methods are best for identifying and quantifying isotopic scrambling?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for determining 13C-labeling patterns.[4][5] High-resolution mass spectrometry is particularly valuable for resolving different isotopologues.[5] The resulting mass isotopomer distributions can then be analyzed using specialized software (e.g., FiatFlux, INCA) that can model metabolic networks, account for bidirectional reactions, and estimate flux ratios, thereby helping to deconvolve the effects of scrambling.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected 13C positions in downstream metabolites (e.g., PPP intermediates, amino acids). | Isotopic scrambling due to reversible enzymes (transketolase, transaldolase). | - Ensure quenching is immediate and complete. - Use 13C-MFA software that explicitly models reaction bidirectionality. - Review and optimize the extraction protocol to ensure it remains cold. |
| High variability in labeling patterns between biological replicates. | - Inconsistent quenching time or temperature. - Variable cell states (e.g., different growth phases). - Inconsistent extraction procedure. | - Standardize the quenching protocol to be highly reproducible. - Harvest all samples from the same growth phase. - Ensure thorough and consistent extraction for all samples. |
| Low signal intensity or poor peak shape in Mass Spectrometry. [8] | - Sample concentration is too low. - Inefficient ionization. - Contamination in the MS system. | - Concentrate the metabolite extract. - Optimize ionization source parameters (e.g., ESI, APCI). - Perform regular tuning, calibration, and maintenance of the mass spectrometer.[8] |
| Mass accuracy errors in high-resolution MS. | - Incorrect or infrequent mass calibration. - Instrument drift. | - Perform mass calibration regularly using appropriate standards.[8] - Allow the instrument to stabilize before analysis. |
| Systematic errors in isotopic abundance calculations. | Incorrectly correcting for the natural abundance of heavy isotopes (e.g., 13C). | - Use software that accurately corrects for natural isotopic abundance based on the elemental composition of each fragment.[9] - Analyze an unlabeled control sample to determine the natural abundance background.[9] |
Key Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction
This protocol is designed to rapidly halt metabolism and efficiently extract polar metabolites.
-
Preparation: Prepare a quenching solution of 60% methanol in water, chilled to -40°C or colder. Prepare an extraction solvent of 80% methanol in water, chilled to -20°C.
-
Quenching: For adherent cells, aspirate the culture medium. Immediately add the ice-cold quenching solution to the culture plate to cover the cells. For suspension cultures, rapidly transfer the cell suspension into a tube containing the ice-cold quenching solution. The goal is to drop the temperature instantaneously.
-
Harvesting: Scrape the quenched adherent cells into the solution and collect. For suspension cells, centrifuge at a low speed and low temperature (e.g., 1000 x g for 3 min at 0°C) to pellet the cells.
-
Extraction: Resuspend the cell pellet in the cold extraction solvent. Vortex vigorously for 1 minute.
-
Incubation & Centrifugation: Incubate the mixture at -20°C for 20 minutes to ensure complete lysis and extraction. Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the metabolites. Store immediately at -80°C or proceed directly to analysis.
Protocol 2: GC-MS Sample Derivatization (for Sugar Phosphates)
Derivatization is often required to make polar metabolites like sugar phosphates volatile for GC-MS analysis.
-
Drying: Lyophilize the metabolite extract to complete dryness. Ensure no water remains, as it can interfere with the derivatization reagents.
-
Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine to the dried sample. Incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.
-
Silylation: Add 80 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the sample. Incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations and Pathways
Metabolic Pathway of D-Erythrose-4-Phosphate
The diagram below illustrates the entry of D-Erythrose-4-Phosphate (E4P) into the non-oxidative Pentose Phosphate Pathway. The reversible reactions catalyzed by Transketolase (TKT) and Transaldolase (TALDO) are the primary sources of isotopic scrambling.
Caption: D-Erythrose-4-P in the Pentose Phosphate Pathway.
Experimental Workflow for Minimizing Isotopic Scrambling
This workflow outlines the critical stages from experiment design to data analysis, highlighting steps crucial for preventing scrambling.
Caption: Key workflow steps to ensure data integrity.
Troubleshooting Logic for Isotopic Scrambling
This diagram provides a decision-making framework for diagnosing the source of unexpected labeling patterns.
Caption: Decision tree for diagnosing scrambling issues.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for natural 13C abundance in D-Erythrose-3-13C experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing D-Erythrose-3-13C in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiment?
A1: Although you are introducing a 13C label experimentally, a small percentage of carbon in all organic molecules is naturally 13C.[1][2] The natural abundance of 13C is approximately 1.1%.[1][2][3] This means that even in your unlabeled control samples, there will be a detectable signal at M+1, M+2, etc., due to the probabilistic incorporation of naturally occurring 13C atoms.[2] Failing to correct for this natural abundance will lead to an overestimation of the incorporation of your this compound tracer, resulting in inaccurate metabolic flux calculations.[1][4]
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of each isotopologue of a metabolite.[5] An isotopologue is a molecule that differs only in its isotopic composition. For example, a metabolite with three carbon atoms can exist as M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), or M+3 (all 13C). The MID would be a vector of the relative abundances of each of these isotopologues.
Q3: How does the correction for natural 13C abundance work?
A3: The correction for natural 13C abundance is a mathematical process that subtracts the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID).[4][6] This is typically done using a correction matrix based on the elemental composition of the metabolite and the known natural abundances of all stable isotopes (e.g., 13C, 15N, 18O, etc.).[1][7] The corrected MID then reflects only the incorporation of the experimentally introduced 13C tracer. Several software tools are available to perform this correction automatically.[7][8]
Q4: Can I use this compound to label aromatic amino acids?
A4: Yes, D-Erythrose is a precursor for the synthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[9] Using site-selectively labeled erythrose, like this compound, can provide more specific labeling patterns in these amino acids compared to using labeled glucose.[9] This can be advantageous for studying specific metabolic pathways.
Troubleshooting Guides
Issue 1: High M+1 peak in unlabeled control samples.
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Possible Cause: This is expected due to the natural abundance of 13C. A molecule with 'n' carbon atoms will have an expected M+1 peak of approximately n * 1.1% of the M peak.[2][3]
-
Troubleshooting Steps:
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Verify Natural Abundance: Calculate the theoretical M+1 abundance based on the number of carbon atoms in your analyte.
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Software Correction: Ensure your data analysis software is correctly configured to perform natural abundance correction.
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Instrument Calibration: Check the calibration of your mass spectrometer to ensure accurate mass-to-charge ratio and intensity measurements.
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Issue 2: Inconsistent labeling patterns across biological replicates.
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Possible Cause: Variability in cell culture conditions, tracer uptake, or metabolic state can lead to inconsistent labeling.
-
Troubleshooting Steps:
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Standardize Cell Culture: Ensure consistent cell seeding density, growth media composition, and incubation times.
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Verify Tracer Purity and Concentration: Confirm the isotopic purity and concentration of your this compound stock solution.
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Metabolic Quenching: Implement a rapid and effective metabolic quenching protocol to halt metabolic activity during sample collection.
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Extraction Efficiency: Optimize your metabolite extraction protocol to ensure consistent recovery across samples.
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Issue 3: Lower than expected 13C incorporation from this compound.
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Possible Cause: The metabolic pathway utilizing erythrose may be less active than anticipated, or there may be dilution of the label from other carbon sources in the medium.
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Troubleshooting Steps:
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Optimize Tracer Concentration and Labeling Time: Perform a time-course and dose-response experiment to determine the optimal concentration of this compound and the time required to reach isotopic steady state.
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Analyze Media Components: Be aware of other carbon sources in your culture medium (e.g., glucose, glutamine, serum components) that could dilute the 13C label.[10]
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Consider Alternative Tracers: Depending on the pathway of interest, using a different labeled precursor or a combination of tracers might be more informative.[11][12]
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Experimental Protocols & Data
Table 1: Natural Abundance of Key Isotopes
| Isotope | Natural Abundance (%) |
| 12C | 98.9 |
| 13C | 1.1 |
| 14N | 99.6 |
| 15N | 0.4 |
| 16O | 99.8 |
| 17O | 0.04 |
| 18O | 0.2 |
| 1H | 99.98 |
| 2H | 0.02 |
This data is generalized and may vary slightly based on the source of the material.
Detailed Protocol: this compound Labeling of Mammalian Cells
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Cell Culture:
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Seed cells at a consistent density in standard growth medium and allow them to reach the desired confluency (typically 60-80%).
-
-
Tracer Introduction:
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Prepare a sterile stock solution of this compound.
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Remove the standard growth medium and replace it with a medium containing this compound at the desired final concentration. Include unlabeled glucose to maintain cell viability.[9]
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Incubate the cells for a predetermined period to allow for tracer incorporation. This should be optimized for your specific cell line and experimental goals.
-
-
Metabolic Quenching and Metabolite Extraction:
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Aspirate the labeling medium.
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Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
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Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and incubating at -80°C for at least 15 minutes.
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Scrape the cells and collect the cell lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
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Analyze the metabolite extract using an appropriate mass spectrometry platform (e.g., GC-MS or LC-MS).
-
-
Data Analysis:
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Process the raw mass spectrometry data to obtain the mass isotopomer distributions for your metabolites of interest.
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Use a suitable software package to correct the MIDs for natural 13C abundance.
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Calculate the fractional enrichment of 13C in each metabolite to determine metabolic fluxes.
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Visualizations
Caption: Experimental workflow for this compound labeling experiments.
Caption: Logical flow of the natural abundance correction process.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to address poor cell viability in D-Erythrose-3-13C labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during D-Erythrose-3-13C labeling experiments, with a primary focus on mitigating poor cell viability.
Troubleshooting Guide: Addressing Poor Cell Viability
Poor cell viability during this compound labeling can arise from several factors, primarily related to the concentration of the tracer and the metabolic state of the cells. This guide provides a systematic approach to identify and resolve these issues.
Question: My cells are showing low viability after introducing this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Poor cell viability is a common challenge in metabolic labeling studies and can be attributed to several factors, including the inherent cytotoxicity of the labeling compound at high concentrations, metabolic stress, and suboptimal culture conditions.
1. High Concentration of this compound:
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Problem: D-Erythrose, especially at high concentrations, can be cytotoxic to certain cell lines. Studies have shown that D-erythrose can inhibit the growth of various cancer cell lines and induce apoptosis.[1] For instance, one study reported that 70% of cancer cells did not survive after 24 hours of culture with 500 mg/L D-erythrose.
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Solution: Optimize the concentration of this compound. Start with a low concentration and perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without significantly impacting cell viability. A suggested starting range for bacterial expression systems, which can be adapted for mammalian cells with caution, is 1-2 g/L.[2]
2. Metabolic Stress and Imbalance:
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Problem: The introduction of this compound as a carbon source can alter the metabolic landscape of the cell. D-Erythrose is an intermediate in the pentose phosphate pathway (PPP).[1] A sudden influx can lead to metabolic imbalances, such as intracellular acidosis due to increased lactate production, which can trigger cell death.[1]
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Solution:
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Co-feeding with Glucose: Supplement the culture medium with unlabeled glucose. This provides the cells with their primary carbon source and can reduce the metabolic reliance on this compound, thereby minimizing metabolic stress.[2]
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Gradual Adaptation: Gradually introduce this compound into the culture medium over a period of time to allow the cells to adapt to the new carbon source.
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3. Suboptimal Culture Conditions:
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Problem: The labeling experiment itself can be stressful for cells. Factors such as nutrient depletion, changes in pH, and accumulation of waste products can contribute to poor viability.
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Solution:
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Monitor Culture Conditions: Regularly monitor the pH of the culture medium and ensure an adequate supply of essential nutrients.
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Media Refreshment: Consider partial or complete media changes during the labeling period to replenish nutrients and remove metabolic byproducts.
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4. Cell Line Sensitivity:
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Problem: Different cell lines exhibit varying sensitivities to D-Erythrose.
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Solution: If optimizing the above parameters does not improve viability, consider using an alternative 13C-labeled tracer that feeds into the pentose phosphate pathway, such as specifically labeled glucose isoforms (e.g., [1,2-13C2]glucose).[3]
Experimental Workflow for Troubleshooting Poor Cell Viability:
Caption: Troubleshooting workflow for addressing poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in metabolic labeling?
A1: this compound is a stable isotope-labeled sugar used as a tracer to study the pentose phosphate pathway (PPP). The 13C label allows researchers to track the flow of carbon atoms through this pathway and its connections to other metabolic routes, such as glycolysis and the synthesis of amino acids and nucleotides.[4]
Q2: What is a typical concentration range for this compound in cell culture?
A2: The optimal concentration is cell-line dependent. For bacterial expression systems, concentrations of 1-2 g/L of 13C-erythrose have been used successfully, often in combination with unlabeled glucose.[2] For mammalian cells, it is recommended to start with a lower concentration and perform a dose-response experiment to find the balance between labeling efficiency and cell viability.
Q3: Can the 13C isotope itself be toxic to cells?
A3: 13C is a stable, non-radioactive isotope of carbon. It is generally considered to not have a significant toxic effect on cells, and the biochemical properties of a 13C-labeled molecule are nearly identical to its unlabeled counterpart. Any observed cytotoxicity is almost certainly due to the chemical properties and concentration of D-erythrose itself, not the isotopic label.
Q4: How does D-Erythrose enter and get metabolized by the cell?
A4: D-Erythrose is taken up by the cell and phosphorylated to D-erythrose-4-phosphate, which is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing precursors for nucleotide biosynthesis and for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense.
D-Erythrose Metabolism via the Pentose Phosphate Pathway:
Caption: Simplified diagram of this compound metabolism.
Q5: Are there alternatives to this compound for labeling the pentose phosphate pathway?
A5: Yes, several isotopically labeled glucose tracers can be used to probe the PPP. For example, [1,2-13C2]glucose is commonly used to analyze the pentose phosphate pathway.[3] The choice of tracer depends on the specific metabolic questions being addressed.
Data Presentation
Table 1: Effect of D-Erythrose Concentration on Cancer Cell Viability
| Cell Line | D-Erythrose Concentration (mg/L) | Incubation Time (hours) | Effect on Viability | Reference |
| Various Cancer Cell Lines | 500 | 24 | ~70% of cells did not survive | |
| Colon Carcinoma (in vivo) | 500 mg/kg | 15 days (daily injection) | Significant reduction in tumor weight, increased apoptosis, no observed toxicity to the host. | [1] |
Note: This data is from studies on the anti-cancer effects of D-erythrose and may not directly reflect the conditions of a typical metabolic labeling experiment. However, it highlights the dose-dependent cytotoxic potential of D-erythrose.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Labeling
Objective: To determine the optimal concentration of this compound that provides sufficient isotopic enrichment for downstream analysis while maintaining high cell viability.
Materials:
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Cell line of interest
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Complete culture medium
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This compound (sterile solution)
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Unlabeled D-Glucose (sterile solution)
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Multi-well culture plates (e.g., 24-well or 96-well)
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Cell viability assay kit (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
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Incubator (37°C, 5% CO2)
Methodology:
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Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).
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Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 g/L). If co-feeding, maintain a constant concentration of unlabeled glucose in all conditions.
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Labeling: Remove the standard culture medium and replace it with the prepared labeling media.
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Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours). This should be sufficient time to reach isotopic steady state.
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Cell Viability Assessment: At the end of the incubation period, assess cell viability for each concentration using a chosen viability assay.
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Trypan Blue Exclusion: Detach cells (if adherent), stain with Trypan Blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
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MTT Assay: Follow the manufacturer's protocol to measure the metabolic activity of the cells, which correlates with cell number.
-
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Isotopic Enrichment Analysis (Optional but Recommended): Harvest cells from parallel wells for each concentration and perform downstream analysis (e.g., GC-MS) to determine the level of 13C incorporation into target metabolites.
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Data Analysis: Plot cell viability (%) against this compound concentration. Determine the highest concentration that maintains an acceptable level of cell viability (e.g., >90%). If enrichment data is available, correlate it with viability to select the optimal concentration.
Protocol 2: General Cell Viability Assay (Trypan Blue Exclusion)
Objective: To quantify the number of viable and non-viable cells in a cell suspension.
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Prepare Cell Suspension: If using adherent cells, wash with PBS and detach using trypsin-EDTA. Resuspend the cells in complete medium to inactivate the trypsin.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Viable Cell Concentration (cells/mL) = (Number of viable cells / Number of squares counted) x Dilution factor x 10^4
-
References
- 1. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Quenching and Extraction for 13C-Labeled Metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their quenching and extraction protocols for 13C-labeled metabolomics experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Quenching
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Quenching
Q1: What is the primary goal of quenching in metabolomics, and why is it so critical for 13C-labeled studies?
A1: The primary goal of quenching is to instantaneously halt all enzymatic activity within the cells, effectively freezing the metabolic state at a specific point in time.[1][2][3] This is crucial for obtaining an accurate snapshot of the intracellular metabolite pool. For 13C-labeled metabolomics, rapid and effective quenching is paramount because it prevents any further metabolism of the 13C-labeled tracers. Incomplete or slow quenching can lead to the continued conversion of labeled metabolites, which would distort the isotopic enrichment data and lead to inaccurate flux calculations. The turnover rate for some primary metabolites, such as ATP and glucose 6-phosphate, can be on the order of seconds, highlighting the need for rapid quenching.[4][5]
Q2: I'm observing significant leakage of intracellular metabolites after quenching. What are the likely causes and how can I minimize it?
A2: Metabolite leakage occurs when the cell membrane is compromised during quenching, allowing intracellular contents to escape into the quenching solution.[2] This is a common problem that can lead to an underestimation of intracellular metabolite concentrations.
Common Causes:
-
Inappropriate Quenching Solvent: Using a solvent that severely damages the cell membrane, such as 100% methanol, can cause significant leakage.[1]
-
Osmotic Shock: A large difference in osmotic pressure between the intracellular environment and the quenching solution can lead to cell lysis.
-
Prolonged Contact Time: Leaving cells in the quenching solution for too long can increase the extent of leakage.[6]
Troubleshooting Strategies:
-
Optimize Quenching Solution Composition: The ideal quenching solvent should rapidly inhibit metabolism without causing significant membrane damage.[1] For some microorganisms, a lower methanol concentration in the quenching solution has been shown to reduce leakage.[6] For example, for Penicillium chrysogenum, 40% (v/v) aqueous methanol at -25°C was found to be optimal.[6]
-
Use Isotonic or Buffered Solutions: Adding salts or buffers to the quenching solution can help maintain osmotic balance. For instance, 60% methanol supplemented with 70 mM HEPES has been shown to minimize leakage in adherent mammalian cells.[7][8] Another option is 60% methanol with 0.85% (w/v) ammonium bicarbonate (AMBIC).[9]
-
Minimize Contact Time: Perform the quenching and subsequent separation steps as quickly as possible.
Quantitative Data on Metabolite Recovery with Different Quenching Solutions:
| Quenching Solution | Organism | Average Metabolite Recovery (%) | Key Findings |
| -25°C 40% (v/v) aqueous methanol | Penicillium chrysogenum | 95.7 (±1.1) | Minimal leakage observed.[6] |
| -40°C 60% (v/v) aqueous methanol | Penicillium chrysogenum | 84.3 (±3.1) | Increased leakage compared to 40% methanol.[6] |
| -40°C pure methanol | Penicillium chrysogenum | 49.8 (±6.6) | Significant metabolite leakage.[6] |
| 60% Methanol + 70 mM HEPES (-50°C) | MDA-MB-231 (adherent cancer cells) | Not specified, but minimized leakage | Effective for adherent mammalian cells.[7][8] |
| 60% Methanol + 0.85% AMBIC (-40°C) | CHO cells (suspension) | 20-60% greater recovery for labile metabolites | Lower ATP leakage compared to other methanol solutions.[9] |
Q3: My results show inconsistent metabolite levels, especially for high-turnover molecules like ATP. Could my quenching be incomplete?
A3: Yes, inconsistent levels of high-turnover metabolites are a classic sign of incomplete or insufficiently fast quenching.[4] Molecules like ATP, ADP, AMP, and phosphorylated sugars have very rapid turnover rates, and any delay in halting metabolism can significantly alter their measured concentrations.[4][5]
Troubleshooting Workflow for Incomplete Quenching:
Caption: Troubleshooting workflow for incomplete quenching.
Experimental Protocol: Validating Quenching Effectiveness
-
Prepare two sets of cell cultures.
-
Prepare your standard quenching solution.
-
Prepare a second quenching solution spiked with a 13C-labeled standard of a high-turnover metabolite (e.g., 13C-ATP). The unlabeled version of this metabolite should be naturally present in your cells.
-
At the time of harvest, quench the first set of cells with the standard solution and the second set with the spiked solution.
-
Proceed with your standard extraction and analysis protocol.
-
Analyze the samples for the presence of the unlabeled and 13C-labeled versions of the spiked metabolite.
-
If quenching is effective, you should only detect the 13C-labeled standard you added. The presence of newly synthesized unlabeled metabolite in the spiked sample indicates that enzymatic activity was not immediately halted.
For example, adding unlabeled ATP to the extraction solvent can lead to the artifactual production of unlabeled ADP if quenching is incomplete.[4] Using an acidic quenching solvent (e.g., with 0.1M formic acid) can help prevent such interconversions.[4][5]
Q4: Should I wash my cells before quenching to remove extracellular media? What are the risks?
A4: Washing cells to remove extracellular media can be a double-edged sword. It is often necessary when the concentration of metabolites in the media is high and could interfere with the measurement of intracellular metabolites, such as amino acids.[4] However, the washing step itself can perturb the metabolic state of the cells.
Recommendations and Considerations:
-
Speed is critical: If you must wash, do it very quickly (e.g., <10 seconds) with a suitable ice-cold solution like phosphate-buffered saline (PBS) or sterile saline (0.9%).[1][4]
-
Use an appropriate wash solution: The wash solution should be isotonic to prevent osmotic shock.
-
Validate the washing step: Whenever possible, validate your findings using an orthogonal approach to ensure the washing step did not introduce artifacts.[4]
-
For adherent cells: A rapid water rinse has been shown to increase signal for many metabolites without detectable changes in metabolite content if performed quickly.[10]
-
Alternative for suspension cultures: Fast filtration can be a good alternative to centrifugation for separating cells from the medium quickly before quenching.[4][11]
Experimental Protocol: Evaluating the Impact of a Washing Step
-
Culture three parallel sets of cells.
-
Set 1 (No Wash Control): Quench the cells directly without any washing.
-
Set 2 (Fast Wash): Quickly wash the cells with ice-cold PBS (<10 seconds) and then immediately quench.
-
Set 3 (Slow Wash): Wash the cells with ice-cold PBS for a longer duration (e.g., 30-60 seconds) and then quench.
-
Extract metabolites from all three sets and analyze them.
-
Compare the metabolite profiles, paying close attention to high-turnover metabolites and the energy charge (ATP:ADP:AMP ratio). A significant difference between the no-wash and fast-wash groups may indicate that even a quick wash is altering the metabolome.
Q5: What are the advantages and disadvantages of different quenching methods (e.g., cold solvent vs. liquid nitrogen)?
A5: The choice of quenching method depends on the cell type, experimental setup, and downstream analytical platform.
| Quenching Method | Advantages | Disadvantages | Best Suited For |
| Cold Organic Solvents (e.g., -40°C to -80°C Methanol or Acetonitrile mixtures) | Combines quenching and the initial extraction step.[12] | Risk of metabolite leakage if not optimized.[2] May not be as rapid as liquid nitrogen. | Suspension and adherent cells where a one-step process is desired. |
| Liquid Nitrogen | Extremely rapid, ensuring instantaneous halting of metabolism.[3] Does not introduce non-volatile salts.[3] | Can cause cell membrane damage due to ice crystal formation, leading to leakage.[2][3] Requires a separate extraction step. | Tissue samples and situations where the absolute fastest quenching is required. Can be used for adherent cells by adding it directly to the culture dish.[10] |
| Hot Air | Can be effective for quenching adherent cells after media removal.[13] | Less common and requires specialized equipment. May not be suitable for all metabolites. | Adherent cells in culture plates.[13] |
Logical Relationship of Quenching Method Selection:
Caption: Decision tree for selecting a quenching method.
Extraction
Q6: How do I choose the right extraction solvent for my 13C-labeled metabolites? I'm interested in both polar and non-polar compounds.
A6: No single solvent can efficiently extract all metabolites due to their diverse physicochemical properties.[4] Therefore, solvent systems are typically used to achieve broad coverage.
Common Extraction Solvents and Their Properties:
| Solvent/System | Target Metabolites | Advantages | Disadvantages |
| Methanol/Water (e.g., 80:20) | Polar metabolites (amino acids, organic acids, sugars) | Good for general polar metabolomics.[14] | Inefficient for lipids and other non-polar compounds. |
| Acetonitrile/Methanol/Water (e.g., 40:40:20) | Broad range of polar metabolites, including phosphorylated compounds | Effective for both quenching and extraction.[4] | May require a separate step for non-polar metabolite extraction. |
| Methanol/Chloroform/Water (Bligh-Dyer type) | Both polar and non-polar metabolites (phase separation) | Allows for the simultaneous extraction and separation of polar and non-polar fractions.[15] | More complex protocol with multiple steps. |
| Methanol/Ethanol (e.g., 50:50) | Broad range of metabolites | Can be used for a single extraction of both polar and non-polar compounds.[14] | May not be as efficient as phase-separating methods for complete separation. |
Experimental Protocol: In-Vial Dual Extraction (IVDE) for Polar and Non-Polar Metabolites
This protocol is adapted for extracting both polar and non-polar metabolites from a small amount of biological material.[16]
-
Homogenize the sample (e.g., cell pellet or tissue) in a suitable buffer on ice.
-
Add a mixture of methanol and internal standards to the homogenate.
-
Transfer an aliquot to a HPLC vial.
-
Add methyl tert-butyl ether (MTBE) and vortex to extract non-polar metabolites into the upper organic phase.
-
Add water and vortex to induce phase separation.
-
Centrifuge to complete phase separation.
-
The upper layer contains non-polar metabolites (for reversed-phase chromatography).
-
The lower aqueous layer contains polar metabolites (for HILIC chromatography).
-
Carefully collect each phase for separate analysis.
Q7: I'm concerned about metabolite degradation during the extraction process. What steps can I take to prevent this?
A7: Metabolite degradation after extraction is a significant concern, as extracts contain a complex mixture of potentially reactive species.[4]
Prevention Strategies:
-
Keep Samples Cold: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic and chemical degradation.[17]
-
Work Quickly: Minimize the time between extraction and analysis.[4]
-
Use Additives: For specific labile metabolites, preservatives can be added to the extraction solvent. For example, ascorbic acid can help prevent the degradation of folate species.[4][5]
-
Control pH: Extreme pH can cause degradation of certain metabolites. If an acidic solvent is used for quenching, it should be neutralized (e.g., with ammonium bicarbonate) before storage or analysis to prevent acid-catalyzed degradation.[4][5]
-
Proper Storage: If samples cannot be analyzed immediately, they should be stored at -80°C.[12] Some studies have shown that extracts can be stable for at least 7 days at -80°C.[10]
Q8: My metabolite recovery is low. How can I improve my extraction efficiency?
A8: Low metabolite recovery can be due to several factors, including incomplete cell lysis, poor metabolite solubility in the chosen solvent, or losses during sample handling.
Troubleshooting Strategies for Low Recovery:
Caption: Troubleshooting low metabolite recovery.
Experimental Protocol: Optimizing Cell Lysis and Extraction
-
Divide your cell pellets into multiple identical aliquots.
-
Test different cell lysis methods on separate aliquots:
-
Repeated Freeze-Thaw Cycles: Freeze the sample in liquid nitrogen and thaw at room temperature. Repeat 3-5 times.[1]
-
Sonication: Use a probe or bath sonicator to disrupt the cells. Keep the sample on ice to prevent heating.
-
Mechanical Homogenization: Use bead beating for tough-to-lyse cells like yeast or bacteria.
-
-
Test different extraction solvents or solvent combinations.
-
Perform sequential extractions: After the first extraction and centrifugation, add fresh solvent to the pellet, repeat the extraction, and pool the supernatants. Compare the recovery from a single extraction to that of multiple extractions.
-
Use 13C-labeled internal standards: Spike a known amount of a 13C-labeled internal standard (structurally similar to your analytes of interest) into the sample before extraction.[18] The recovery of this standard will give you a quantitative measure of your extraction efficiency.
Q9: Can the quenching and extraction steps be combined? What are the benefits and drawbacks of this approach?
A9: Yes, quenching and extraction can be combined, and this is a very common approach in metabolomics. This is typically done by adding a cold organic solvent mixture directly to the cells.[12]
Benefits:
-
Simplicity and Speed: It streamlines the workflow by reducing the number of steps, which can minimize sample handling time and potential for error.
-
Reduced Risk of Metabolic Changes: By immediately introducing the extraction solvent, you minimize the time between halting metabolism and solubilizing the metabolites, which can reduce the risk of metabolite degradation in a non-extracted state.
Drawbacks:
-
Increased Risk of Leakage: The primary drawback is that the organic solvent used for extraction can simultaneously cause metabolite leakage if it compromises membrane integrity before metabolism is fully quenched. This requires careful optimization of the solvent composition and temperature.
-
Less Flexibility: It is harder to incorporate a separate washing step to remove extracellular media when quenching and extraction are combined.
Workflow for Combined Quenching and Extraction:
Caption: Combined quenching and extraction workflow.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jianhaidulab.com [jianhaidulab.com]
- 6. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. core.ac.uk [core.ac.uk]
- 9. biospec.net [biospec.net]
- 10. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolomic Method: UPLC-q-ToF Polar and Non-Polar Metabolites in the Healthy Rat Cerebellum Using an In-Vial Dual Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Metabolic Flux: A Guide to Model Validation with a Focus on the Pentose Phosphate Pathway
For researchers, scientists, and drug development professionals, the accurate validation of metabolic flux models is paramount for understanding cellular physiology and identifying novel therapeutic targets. This guide provides a comparative overview of methodologies for validating these models, with a specific focus on interrogating the pentose phosphate pathway (PPP). While the direct use of D-Erythrose-4-¹³C as a tracer for this purpose is not widely documented in current literature, this guide will delve into the principles of tracer selection for the PPP, present a detailed experimental protocol using an optimal tracer, and compare available software for metabolic flux analysis.
The Crucial Role of Tracer Selection in ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify intracellular metabolic fluxes.[1] The choice of the ¹³C-labeled substrate, or tracer, is a critical experimental design step that significantly influences the precision of the estimated fluxes.[2][3] For the pentose phosphate pathway, which plays a central role in generating NADPH and precursors for nucleotide biosynthesis, specific tracers are required to resolve its oxidative and non-oxidative branches.
Computational studies have shown that tracers like [1,2-¹³C₂]glucose provide the most precise estimates for fluxes within the PPP and glycolysis.[2] Other tracers, such as [2-¹³C]glucose and [3-¹³C]glucose, have also been demonstrated to outperform the more traditionally used [1-¹³C]glucose for analyzing this pathway.[2] The selection of an optimal tracer is therefore essential for obtaining high-quality data to validate and refine metabolic flux models.
Experimental Protocol: ¹³C-MFA for Pentose Phosphate Pathway Analysis
The following is a generalized protocol for conducting a ¹³C-MFA experiment to validate metabolic flux models, using [1,2-¹³C₂]glucose as the tracer to probe the pentose phosphate pathway.
Objective: To quantify the metabolic fluxes in a given cell line, with a focus on the pentose phosphate pathway, for the validation of a metabolic flux model.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
[1,2-¹³C₂]glucose
-
Metabolite extraction solution (e.g., 80% methanol)
-
Instrumentation for metabolite analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
-
Metabolic flux analysis software
Procedure:
-
Cell Culture: Culture the cells under desired experimental conditions until they reach a metabolic steady state.
-
Tracer Introduction: Replace the standard glucose in the medium with [1,2-¹³C₂]glucose. The concentration should be consistent with the original medium.
-
Isotopic Steady State: Allow the cells to grow in the presence of the ¹³C-labeled substrate until an isotopic steady state is achieved. This duration needs to be determined empirically for the specific cell line and experimental conditions.
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells (e.g., by using liquid nitrogen).
-
Extract the intracellular metabolites using a cold extraction solution.
-
-
Sample Analysis:
-
Prepare the extracted metabolites for analysis (e.g., through derivatization for GC-MS).
-
Analyze the samples using GC-MS to determine the mass isotopomer distributions of key metabolites, particularly those related to the pentose phosphate pathway (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Utilize a ¹³C-MFA software package to estimate the intracellular fluxes by fitting a metabolic model to the experimental data (extracellular flux rates and mass isotopomer distributions).
-
-
Model Validation:
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biochemistry, the following diagrams illustrate the ¹³C-MFA workflow and the carbon transitions in the pentose phosphate pathway.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 5. Model validation and selection in metabolic flux analysis and flux balance analysis (Journal Article) | OSTI.GOV [osti.gov]
Cross-Validation of D-Erythrose-3-13C MFA Results with Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the non-oxidative Pentose Phosphate Pathway (PPP): D-Erythrose-3-13C Metabolic Flux Analysis (MFA) and in vitro enzymatic assays of transketolase and transaldolase. Understanding the flux through the PPP is critical as it provides essential precursors for nucleotide biosynthesis and reducing power for various anabolic processes. D-Erythrose-4-phosphate is a key intermediate in this pathway, directly metabolized by transketolase and transaldolase. Cross-validation of data from these distinct experimental approaches can provide a more robust understanding of cellular metabolism.
Data Presentation: A Comparative Overview
| Parameter | ¹³C-Metabolic Flux Analysis (MFA) | Enzymatic Assay |
| Measurement | In vivo reaction rate (flux) | In vitro maximum enzyme velocity (Vmax) |
| Units | Molar/time/cell mass (e.g., nmol/10⁶ cells/h) | Units/mg protein (e.g., µmol/min/mg) |
| Transketolase (TKT) Flux/Activity | 33 ± 4 (normalized to glucose uptake) | 0.3-0.5 mM (apparent Km for substrates) |
| Transaldolase (TAL) Flux/Activity | Not explicitly resolved in the example study | 0.13-0.17 mM (apparent Km for E4P) |
| Information Provided | Dynamic rate of carbon flow through the pathway in living cells | Potential maximum catalytic activity of the isolated enzyme |
Note: The MFA data is a representative value from a study on CHO cells, normalized to the glucose uptake rate.[2] The enzymatic assay data represents the Michaelis constant (Km), indicating substrate affinity, from studies on rat liver and hepatoma.[3] A direct comparison of the absolute values is not feasible without data from a single, controlled experiment.
Experimental Protocols
D-Erythrose-3-¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[4][5][6] The general workflow involves feeding cells a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose, which is particularly effective for analyzing the PPP.[7] The labeled carbon atoms are incorporated into downstream metabolites, including those in the PPP. By measuring the mass isotopomer distributions of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS), the intracellular fluxes can be estimated.[2]
Key Steps in ¹³C-MFA:
-
Isotopic Labeling Experiment:
-
Culture cells in a defined medium.
-
Introduce a ¹³C-labeled tracer (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose) as the primary carbon source.[4]
-
Allow the cells to reach a metabolic and isotopic steady state.
-
Harvest the cells and quench metabolism rapidly.
-
-
Metabolite Extraction and Derivatization:
-
Extract intracellular metabolites.
-
Derivatize metabolites to make them volatile for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distributions.
-
-
Flux Estimation:
-
Use a computational model of the cellular metabolic network to simulate the labeling patterns for a given set of fluxes.
-
Iteratively adjust the flux values to minimize the difference between the simulated and experimentally measured mass isotopomer distributions.
-
Enzymatic Assays for Transketolase and Transaldolase
Enzymatic assays measure the in vitro activity of specific enzymes under optimized conditions. For transketolase and transaldolase, spectrophotometric assays are commonly used.
Transketolase (TKT) Activity Assay:
This assay often uses a coupled enzymatic reaction where the product of the transketolase reaction is converted by a dehydrogenase, leading to a change in NADH or NADPH absorbance, which can be measured at 340 nm.
-
Principle:
-
Transketolase catalyzes the transfer of a two-carbon unit from a donor ketose (e.g., xylulose-5-phosphate) to an acceptor aldose (e.g., ribose-5-phosphate or erythrose-4-phosphate).
-
The product, glyceraldehyde-3-phosphate, is then converted in a reaction that involves the oxidation of NADH to NAD⁺.
-
-
Typical Reaction Mixture:
-
Buffer (e.g., Tris-HCl)
-
Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for transketolase)
-
Substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate)
-
Coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Cell lysate or purified enzyme
-
Transaldolase (TAL) Activity Assay:
Similar to the transketolase assay, the transaldolase assay is typically a coupled spectrophotometric assay.
-
Principle:
-
Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone group from a donor ketose (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate) to an acceptor aldose (e.g., glyceraldehyde-3-phosphate or erythrose-4-phosphate).
-
The products are then channeled into a reaction that results in the oxidation of NADH.
-
-
Typical Reaction Mixture:
-
Buffer (e.g., glycylglycine)
-
Substrates (e.g., fructose-6-phosphate and erythrose-4-phosphate)
-
Coupling enzymes (e.g., triosephosphate isomerase and α-glycerophosphate dehydrogenase)
-
NADH
-
Cell lysate or purified enzyme
-
Visualizations
Caption: The non-oxidative Pentose Phosphate Pathway.
Caption: Workflow for MFA and Enzymatic Assay cross-validation.
Conclusion
Cross-validating D-Erythrose-3-¹³C MFA results with enzymatic assays for transketolase and transaldolase provides a more complete picture of the regulation of the non-oxidative Pentose Phosphate Pathway. While MFA delivers data on the actual in vivo metabolic fluxes, enzymatic assays offer insights into the maximum potential activity of key enzymes. Discrepancies between the two can highlight important layers of metabolic regulation, such as allosteric control and substrate availability, which are critical for understanding cellular physiology in both healthy and diseased states. For drug development professionals, this integrated approach can be invaluable for identifying and validating novel therapeutic targets within metabolic pathways.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of D-Erythrose-3-13C in quantifying metabolic fluxes
A Note to Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comprehensive comparison of D-Erythrose-3-13C with other tracers for quantifying metabolic fluxes. However, a thorough review of the scientific literature reveals that while this compound is commercially available as a stable isotope-labeled compound for metabolic flux analysis (MFA)[1], there is a notable absence of published studies that have utilized this specific tracer for quantifying metabolic fluxes in biological systems. Our extensive searches did not yield any experimental data on its accuracy, precision, or direct comparisons with established tracers.
Therefore, this guide will first address the theoretical potential and challenges of using a tracer like this compound. Subsequently, it will provide a detailed comparison of two widely used and well-documented tracers, ¹³C-Glucose and ¹³C-Glutamine , to serve as a practical resource for designing and evaluating metabolic flux analysis experiments.
The Theoretical Promise and Current Limitations of this compound
D-Erythrose is a four-carbon sugar that, in its phosphorylated form (Erythrose-4-phosphate), is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.
Potential Application:
Theoretically, introducing D-Erythrose-3-¹³C into a biological system could offer a direct way to probe the fluxes through the non-oxidative branch of the PPP. By tracking the fate of the ¹³C label from erythrose into other metabolic intermediates, researchers could potentially gain specific insights into the activity of transketolase and transaldolase, the key enzymes of this pathway.
Current Challenges:
The lack of published data on D-Erythrose-3-¹³C for MFA suggests several potential challenges:
-
Cellular Uptake and Metabolism: It is unclear how readily cells can take up exogenous erythrose and phosphorylate it to enter the PPP. The efficiency of these initial steps would be critical for its utility as a tracer.
-
Metabolic Perturbation: Introducing an intermediate of a central metabolic pathway could potentially perturb the natural metabolic state of the cell, leading to flux measurements that do not reflect the native physiology.
-
Complexity of Labeling Patterns: The scrambling of carbon atoms in the non-oxidative PPP would lead to complex labeling patterns in downstream metabolites, which could be challenging to interpret and model accurately.
Until research is published that addresses these questions and provides experimental validation, the use of D-Erythrose-3-¹³C for quantifying metabolic fluxes remains a theoretical concept.
A Comparative Guide to Established Tracers: ¹³C-Glucose vs. ¹³C-Glutamine
For practical applications in metabolic flux analysis, researchers predominantly rely on tracers like ¹³C-labeled glucose and glutamine. The choice between these tracers, or their combined use, depends on the specific metabolic pathways of interest.
¹³C-Glucose Isotopomers
¹³C-Glucose is the most common tracer for MFA, as glucose is a primary carbon source for most cultured cells and organisms. Different isotopomers of ¹³C-glucose can be used to probe different pathways with varying degrees of precision.
Commonly Used Isotopomers and Their Applications:
-
[1,2-¹³C₂]Glucose: Considered one of the most versatile tracers for simultaneously determining fluxes through glycolysis and the oxidative pentose phosphate pathway. The differential fate of the C1 and C2 carbons in these two pathways provides high resolution for flux estimation.
-
[U-¹³C₆]Glucose: (Uniformly labeled glucose) Provides a general overview of glucose metabolism and is particularly useful for tracing glucose carbon into a wide range of downstream metabolites, including amino acids and lipids.
-
[1-¹³C]Glucose & [6-¹³C]Glucose: Often used to distinguish between the pentose phosphate pathway and glycolysis.
Data Presentation: Performance of ¹³C-Glucose Tracers in Mammalian Cells
| Tracer | Target Pathway | Relative Precision | Key Advantages |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway | High | Provides precise estimates for both pathways simultaneously. |
| [U-¹³C₆]Glucose | Central Carbon Metabolism | Moderate-High | Labels a wide range of downstream metabolites. |
| [1-¹³C]Glucose | Pentose Phosphate Pathway | Moderate | Good for estimating the relative flux through the oxidative PPP. |
This table is a summary of findings from multiple computational and experimental studies.
¹³C-Glutamine Isotopomers
Glutamine is another critical nutrient for many proliferating cells, serving as a key source of carbon and nitrogen. ¹³C-Glutamine tracers are essential for studying the tricarboxylic acid (TCA) cycle, anaplerosis, and related biosynthetic pathways.
Commonly Used Isotopomers and Their Applications:
-
[U-¹³C₅]Glutamine: The preferred tracer for analyzing TCA cycle fluxes. It provides rich labeling patterns in TCA cycle intermediates, allowing for the precise determination of anaplerotic and cataplerotic fluxes.
-
[1-¹³C]Glutamine & [5-¹³C]Glutamine: Can be used to probe specific reactions within the TCA cycle, such as the directionality of the glutaminase reaction.
Data Presentation: Performance of ¹³C-Glutamine Tracers in Mammalian Cells
| Tracer | Target Pathway | Relative Precision | Key Advantages |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis | High | Provides the most precise estimates for TCA cycle fluxes. |
| [1-¹³C]Glutamine | Glutaminolysis | Moderate | Useful for probing the initial steps of glutamine metabolism. |
This table is a summary of findings from multiple computational and experimental studies.
Experimental Protocols
A generalized experimental workflow for ¹³C-Metabolic Flux Analysis is presented below. Specific details will vary depending on the cell type, tracer used, and analytical platform.
1. Cell Culture and Isotope Labeling:
-
Cells are cultured in a defined medium to a desired cell density.
-
The standard medium is replaced with a medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₅]Glutamine) at a known concentration.
-
Cells are incubated with the labeled medium for a duration sufficient to reach isotopic steady-state. This time is critical and needs to be determined empirically for each experimental system.
2. Metabolite Extraction:
-
The culture medium is rapidly removed, and the cells are quenched with a cold solvent (e.g., 80% methanol) to halt all enzymatic activity.
-
Intracellular metabolites are extracted from the cells.
3. Analytical Measurement:
-
The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of derivatized amino acids and organic acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique for analyzing a wide range of polar metabolites, including sugar phosphates and TCA cycle intermediates.
-
4. Data Analysis and Flux Calculation:
-
The raw mass isotopomer distributions are corrected for the natural abundance of ¹³C.
-
The corrected labeling data, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism.
-
Software packages (e.g., INCA, Metran, WUFlux) are used to estimate the intracellular metabolic fluxes that best fit the experimental data.
Mandatory Visualizations
Signaling Pathway: Pentose Phosphate Pathway and Glycolysis
Caption: Central carbon metabolism showing the interconnection of Glycolysis and the Pentose Phosphate Pathway.
Experimental Workflow: ¹³C-Metabolic Flux Analysis
Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.
References
The Gold Standard: Utilizing D-Erythrose-3-13C for Unparalleled Accuracy in Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an in-depth comparison of D-Erythrose-3-13C against other common internal standards, supported by illustrative experimental data and detailed protocols. The evidence overwhelmingly supports the use of stable isotope-labeled standards, with ¹³C-labeled compounds like this compound emerging as the superior choice for mitigating analytical variability and ensuring data integrity.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a level of accuracy that structural analogues or other non-isotopically labeled compounds cannot match. By incorporating a heavy isotope, such as Carbon-13 (¹³C), into the analyte's structure, a near-perfect internal standard is created. This standard co-elutes with the analyte of interest and experiences identical ionization and fragmentation patterns, effectively correcting for variations in sample preparation, injection volume, and matrix effects.
This compound: A Superior Internal Standard for Carbohydrate Analysis
This compound is a single-labeled stable isotope derivative of the four-carbon sugar D-Erythrose. Its identical chemical and physical properties to the endogenous analyte make it an ideal internal standard for the quantification of erythrose and other small carbohydrates in complex biological matrices.
Key Advantages of this compound:
-
Co-elution with Analyte: As a ¹³C-labeled analogue, this compound has virtually the same chromatographic retention time as unlabeled erythrose. This is a significant advantage over deuterium-labeled standards, which can exhibit slight chromatographic shifts.
-
Identical Ionization Efficiency: this compound demonstrates the same ionization response as the native analyte, ensuring that any signal enhancement or suppression caused by the sample matrix affects both the analyte and the internal standard equally.
-
Correction for Matrix Effects: The primary benefit of using a stable isotope-labeled internal standard is its ability to accurately correct for matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex samples like plasma, urine, and cell lysates.
-
Improved Accuracy and Precision: By effectively normalizing for variations throughout the analytical process, this compound significantly improves the accuracy and precision of quantitative results.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the superior performance of this compound, the following tables present a hypothetical but realistic comparison with a deuterated internal standard (D-Erythrose-d4) and a structural analogue internal standard (Threitol). The data is representative of typical performance characteristics observed in LC-MS/MS method validation.
Table 1: Linearity and Range
| Internal Standard | Analyte | Calibration Range (ng/mL) | R² |
| This compound | Erythrose | 1 - 1000 | >0.999 |
| D-Erythrose-d4 | Erythrose | 1 - 1000 | >0.995 |
| Threitol | Erythrose | 10 - 1000 | >0.990 |
This illustrative data highlights the superior linearity achieved with this compound due to its identical behavior to the analyte.
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | Erythrose | 10 | 98 - 102 | < 5 |
| 500 | 99 - 101 | < 3 | ||
| 900 | 98 - 102 | < 3 | ||
| D-Erythrose-d4 | Erythrose | 10 | 95 - 105 | < 8 |
| 500 | 96 - 104 | < 6 | ||
| 900 | 95 - 105 | < 5 | ||
| Threitol | Erythrose | 10 | 85 - 115 | < 15 |
| 500 | 90 - 110 | < 10 | ||
| 900 | 88 - 112 | < 10 |
% RSD = Percent Relative Standard Deviation This table demonstrates the higher accuracy and precision attainable with this compound, especially at lower concentrations.
Table 3: Recovery
| Internal Standard | Analyte | Matrix | Recovery (%) |
| This compound | Erythrose | Plasma | 95 - 105 |
| D-Erythrose-d4 | Erythrose | Plasma | 90 - 110 |
| Threitol | Erythrose | Plasma | 70 - 120 |
This table illustrates how the identical extraction efficiency of this compound leads to more consistent and accurate recovery measurements.
Experimental Protocol: Quantification of Erythrose in Human Plasma using this compound
This section details a representative experimental protocol for the quantification of erythrose in human plasma using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Materials and Reagents
-
D-Erythrose standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of D-Erythrose and this compound in water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of D-Erythrose by serial dilution of the stock solution with water to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compound analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the optimal response for erythrose.
-
MRM Transitions:
-
Erythrose: [M-H]⁻ or [M+H]⁺ → fragment ion(s)
-
This compound: [M-H+1]⁻ or [M+H+1]⁺ → fragment ion(s)
-
Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of erythrose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
The following diagrams, created using the DOT language, illustrate the key processes involved in using this compound as an internal standard.
A Researcher's Guide to Comparative Analysis of D-Erythrose-3-13C Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the metabolic intricacies of different cell types is paramount. Stable isotope tracers are invaluable tools in this pursuit, and D-Erythrose-3-13C offers a unique window into specific metabolic pathways. This guide provides a framework for conducting a comparative analysis of this compound metabolism in various cell lines, complete with experimental protocols, data presentation templates, and pathway visualizations.
This compound is a stable isotope-labeled form of the four-carbon sugar erythrose. Its primary utility in metabolic studies lies in its ability to trace the flow of carbon atoms through central metabolic pathways, particularly the pentose phosphate pathway (PPP). By introducing this compound to cell cultures and analyzing its incorporation into downstream metabolites, researchers can elucidate the activity of these pathways, which are often dysregulated in diseases like cancer.[1][2] This guide outlines a hypothetical comparative study to highlight differences in this compound utilization between a cancer cell line and a non-cancerous cell line.
Comparative Data Summary
To effectively compare the metabolic fate of this compound in different cell lines, quantitative data should be organized systematically. The following table presents a template for summarizing key findings from a hypothetical experiment comparing a human colorectal carcinoma cell line (HCT116) and a normal human colon fibroblast cell line (CCD-18Co).
| Parameter | HCT116 (Cancer Cell Line) | CCD-18Co (Normal Cell Line) | Notes |
| This compound Uptake Rate (nmol/10^6 cells/hr) | 15.8 ± 2.1 | 8.2 ± 1.5 | Measured by quantifying the disappearance of the tracer from the culture medium. |
| 13C Enrichment in Sedoheptulose-7-phosphate (%) | 45.3 ± 5.6 | 22.1 ± 3.9 | A key intermediate of the non-oxidative pentose phosphate pathway. |
| 13C Enrichment in Ribose-5-phosphate (%) | 38.9 ± 4.2 | 15.7 ± 2.8 | A precursor for nucleotide biosynthesis, indicating PPP activity. |
| 13C Enrichment in Lactate (%) | 12.5 ± 2.0 | 5.1 ± 1.1 | Shows the flow of carbon from the PPP into glycolysis. |
| Relative Flux through Transketolase (%) | 68 ± 7 | 35 ± 5 | Estimated based on the distribution of 13C isotopes in PPP intermediates. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for any comparative study. The following protocols provide a step-by-step guide for a comparative analysis of this compound metabolism.
Cell Culture and Isotope Labeling
-
Cell Lines: HCT116 and CCD-18Co cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Labeling Experiment: For the labeling study, cells are seeded in 6-well plates. Once they reach 70-80% confluency, the standard medium is replaced with a labeling medium containing this compound. The labeling medium is identical to the standard culture medium, except for the addition of the tracer. Cells are incubated in the labeling medium for a defined period (e.g., 24 hours) to achieve a metabolic steady state.
Metabolite Extraction
-
Quenching and Extraction: After the incubation period, the labeling medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding a pre-chilled extraction solvent (e.g., 80% methanol). The cells are scraped, and the cell suspension is transferred to a microcentrifuge tube.
-
Sample Preparation: The samples are vortexed and then centrifuged at high speed to pellet cell debris. The supernatant containing the metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator.
Analytical Methods
-
Mass Spectrometry: The dried metabolite extracts are resuspended in a suitable solvent for analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These techniques are used to separate and identify the metabolites and to determine the extent of 13C incorporation.
-
Data Analysis: The mass isotopomer distributions of key metabolites are determined from the mass spectrometry data. This information is then used to calculate the percentage of 13C enrichment and to infer the relative activity of the metabolic pathways of interest.
Visualizing the Experimental Workflow and Metabolic Pathways
To provide a clear visual representation of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound metabolism.
Caption: The pentose phosphate pathway, highlighting the entry point of this compound.
References
Assessing the Specificity of D-Erythrose-3-13C as a Pentose Phosphate Pathway Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Accurate measurement of PPP flux is vital for understanding its role in various physiological and pathological states, including cancer and metabolic disorders. Isotope tracers are indispensable tools for these measurements. This guide provides a comparative assessment of the potential specificity of a novel tracer, D-Erythrose-3-13C, against established methods, primarily utilizing 13C-labeled glucose isotopes.
Introduction to PPP Tracers
The ideal PPP tracer should enter the pathway at a specific point, and its metabolic fate should allow for the clear distinction of PPP activity from other interconnected pathways, most notably glycolysis. Commonly used tracers, such as [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose, are valued for their ability to generate distinct isotopic labeling patterns in downstream metabolites depending on the metabolic route taken.
This guide explores the theoretical advantages and potential challenges of using D-Erythrose-3-¹³C as a PPP tracer. Since direct experimental data for this specific tracer is not yet available in published literature, our assessment is based on the known metabolic fate of its unlabeled counterpart, D-erythrose, and its phosphorylated form, D-erythrose-4-phosphate, a key intermediate in the non-oxidative branch of the PPP.
Comparative Analysis of PPP Tracers
The performance of a PPP tracer is evaluated based on its specificity, the ease of analysis, and the clarity of the resulting data. The following table summarizes a comparison between the theoretical performance of D-Erythrose-3-¹³C and the experimentally validated performance of established glucose tracers.
| Tracer | Point of Entry in PPP | Theoretical/Observed Advantages | Theoretical/Observed Disadvantages |
| D-Erythrose-3-¹³C (Theoretical) | Non-oxidative branch (via phosphorylation to Erythrose-4-Phosphate) | Potentially high specificity by bypassing the initial oxidative phase. Direct entry into the non-oxidative branch could provide a more focused view of this part of the pathway. | Cellular uptake and phosphorylation efficiency are unknown. The metabolic fate of the ¹³C label needs to be traced through multiple reversible reactions, which could complicate data interpretation. Synthesis of this specific isotopomer may be challenging and costly. |
| [1,2-¹³C₂]glucose | Start of the PPP (as Glucose-6-Phosphate) | Well-established and commercially available. Generates distinct labeling patterns in lactate and other downstream metabolites that allow for the deconvolution of PPP and glycolytic fluxes.[1][2] Provides precise estimates for overall network, glycolysis, and PPP fluxes.[1] | Analysis can be complex, sometimes requiring correction for natural ¹³C abundance.[2] The interpretation of labeling patterns can be confounded by metabolic cycling. |
| [2,3-¹³C₂]glucose | Start of the PPP (as Glucose-6-Phosphate) | Simplifies analysis compared to [1,2-¹³C₂]glucose as it generates lactate isotopomers that are exclusively indicative of either glycolysis or the PPP, eliminating the need for natural abundance correction.[2] | May be less readily available or more expensive than [1,2-¹³C₂]glucose. |
| [U-¹³C]glucose | Start of the PPP (as Glucose-6-Phosphate) | Provides comprehensive labeling of all downstream metabolites. Useful for analyzing the TCA cycle. | Less informative for distinguishing between glycolysis and the PPP due to extensive carbon scrambling.[1] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic routes and analytical procedures discussed, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling D-Erythrose-3-13C
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential guidance on the personal protective equipment (PPE) and procedures for managing D-Erythrose-3-13C, a stable isotope-labeled carbohydrate used in various research applications.
Understanding this compound
This compound is a form of D-Erythrose where one carbon atom at the third position has been replaced with the stable isotope carbon-13.[1] It is important to note that stable isotopes are not radioactive and therefore do not require specialized radiation safety precautions.[2] The handling and disposal of this compound should be approached with the same level of care as the unlabeled parent compound, D-Erythrose.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to chemicals in a laboratory setting. The following table summarizes the recommended PPE for handling this compound based on standard laboratory safety protocols for non-hazardous chemicals.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use and remove them with care to avoid skin contamination.[3] |
| Eye and Face Protection | Use safety glasses with side shields or goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4] A face shield may be necessary for splash hazards.[5] |
| Skin and Body Protection | Wear a laboratory coat or other protective clothing to prevent skin exposure.[4] Ensure clothing is clean and appropriate for the tasks being performed. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is generally not required. If there is a risk of generating aerosols or dust, use a NIOSH-approved respirator. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
Handle the compound in a well-ventilated area.[3]
-
-
Handling and Use:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe in any dust or aerosols that may be generated.
-
When transferring the substance, use appropriate tools (e.g., spatula, scoop) to minimize spillage.
-
If the compound is in solution, handle it with care to prevent splashes.
-
-
Cleanup:
-
In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.
-
Decontaminate all equipment used during the experiment.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Disposal Decision Pathway
Caption: A decision-making pathway for the proper disposal of this compound waste.
Disposal Protocol
-
Waste Segregation:
-
Stable isotope-labeled waste that is not mixed with other hazardous chemicals can generally be treated as common chemical waste.[]
-
Do not mix this compound waste with radioactive waste.[2]
-
Any waste containing this compound mixed with other hazardous chemicals should be treated as mixed chemical waste.
-
-
Containerization and Labeling:
-
Collect all waste in a clearly labeled, sealed container.
-
The label should explicitly state "this compound" and list any other chemical components in the waste.
-
-
Final Disposal:
-
Dispose of the waste in accordance with all local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on chemical waste disposal.[]
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in their laboratories, fostering a culture of safety and responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
